3,4-Diethyl-3-hexene
Description
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Structure
3D Structure
Properties
CAS No. |
868-46-2 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
3,4-diethylhex-3-ene |
InChI |
InChI=1S/C10H20/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
FFNDAWOUEUOJQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC)CC)CC |
Origin of Product |
United States |
Foundational & Exploratory
3,4-Diethyl-3-hexene chemical properties and structure
An In-depth Technical Guide to 3,4-Diethyl-3-hexene
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is a symmetrical tetra-substituted alkene. Due to the identical ethyl groups attached to each carbon of the double bond, it does not exhibit E/Z (cis/trans) isomerism.[1]
Below is a visualization of the chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Unit | Source |
| Identifiers | |||
| IUPAC Name | 3,4-diethylhex-3-ene | - | [2] |
| CAS Number | 868-46-2 | - | [3][4][5][6] |
| Molecular Formula | C₁₀H₂₀ | - | [2][3][4][5] |
| SMILES | CCC(=C(CC)CC)CC | - | [2][7] |
| InChI | InChI=1S/C10H20/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3 | - | [2][3][7] |
| InChIKey | FFNDAWOUEUOJQA-UHFFFAOYSA-N | - | [2][3][4][7] |
| Physical Properties | |||
| Molecular Weight | 140.27 | g/mol | [2][5][7] |
| Normal Boiling Point (Tboil) | 431.40 ± 2.00 | K | [6][7] |
| Normal Melting Point (Tfus) | 169.46 | K | [7] |
| Thermodynamic Properties | |||
| Enthalpy of Vaporization (ΔvapH°) | 37.97 | kJ/mol | [7] |
| Enthalpy of Fusion (ΔfusH°) | 19.24 | kJ/mol | [7] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 96.44 | kJ/mol | [7] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -152.09 | kJ/mol | [7] |
| Calculated Properties | |||
| Octanol/Water Partition Coefficient (logPoct/wat) | 3.923 | - | [7] |
| Water Solubility (log10WS) | -3.86 | mol/l | [7] |
| McGowan's Characteristic Volume (McVol) | 147.460 | ml/mol | [7] |
| Critical Temperature (Tc) | 608.78 | K | [7] |
| Critical Pressure (Pc) | 2233.41 | kPa | [7] |
| Critical Volume (Vc) | 0.578 | m³/kmol | [7] |
Experimental Protocols & Synthesis
General Dehydration Protocol Outline:
-
Reaction Setup: The precursor alcohol, 3,4-diethyl-3-hexanol, is mixed with a dehydrating agent, such as oxalic acid or a strong mineral acid like sulfuric acid, in a suitable reaction vessel.[8]
-
Heating: The mixture is heated to facilitate the elimination of a water molecule. The reaction temperature would need to be carefully controlled to favor the formation of the desired alkene and minimize side reactions.
-
Product Isolation: The alkene product is typically isolated by distillation from the reaction mixture.
-
Purification: Further purification can be achieved through fractional distillation or chromatography to remove any unreacted alcohol, isomeric byproducts, or other impurities.
The workflow for a generalized acid-catalyzed dehydration synthesis is depicted below.
Reactivity and Potential Signaling Pathways
As a tetrasubstituted alkene, the reactivity of this compound is dominated by the electron-rich carbon-carbon double bond. It is expected to undergo electrophilic addition reactions, which are characteristic of alkenes.[9] There are no known biological signaling pathways involving this compound.
Electrophilic Addition Mechanism: The general mechanism for electrophilic addition to an alkene involves a two-step process:
-
The π bond of the alkene acts as a nucleophile, attacking an electrophile (E⁺). This leads to the formation of a carbocation intermediate and a new single bond between one of the double-bonded carbons and the electrophile.
-
A nucleophile (Nu⁻) then attacks the positively charged carbon, forming the final addition product.
Given the symmetrical nature of this compound, the initial addition of the electrophile can occur at either carbon of the double bond, leading to the formation of a tertiary carbocation. The subsequent attack by the nucleophile results in a single product.
The diagram below illustrates this general reaction pathway.
Spectroscopic Data
While specific spectra for this compound were not found in the initial search, the NIST Chemistry WebBook indicates the availability of IR and mass spectrometry data for this compound.[3][4][6] General principles of spectroscopy can predict its spectral features:
-
¹H NMR: Due to the molecule's symmetry, the spectrum would be relatively simple. One would expect to see signals for the methyl protons (CH₃) as a triplet and the methylene (B1212753) protons (CH₂) as a quartet, characteristic of ethyl groups.
-
¹³C NMR: The spectrum would show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ethyl groups.
-
IR Spectroscopy: A key feature would be the C=C stretching vibration, which for a tetrasubstituted alkene is typically weak or absent due to the lack of a significant dipole moment change during the vibration. C-H stretching and bending vibrations for the alkyl groups would also be present.[6]
Safety and Handling
Specific safety data sheets (SDS) for this compound were not found. However, as a volatile, flammable hydrocarbon, it should be handled with appropriate precautions.[10] General safety measures for similar alkenes include:
-
Use in a well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Use explosion-proof electrical equipment.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Store in a tightly closed container in a cool, dry place.[11]
References
- 1. organic chemistry - Is this compound cis or trans? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. This compound | C10H20 | CID 136668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound (CAS 868-46-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. airgas.com [airgas.com]
- 11. fishersci.com [fishersci.com]
(E)-3,4-Diethyl-3-hexene CAS number and molecular weight
An In-depth Technical Guide to (E)-3,4-Diethyl-3-hexene
This technical guide provides comprehensive information on (E)-3,4-diethyl-3-hexene for researchers, scientists, and professionals in drug development. It covers its chemical identity, physical and chemical properties, a plausible experimental protocol for its synthesis, and relevant spectral data.
Chemical Identity and Properties
(E)-3,4-Diethyl-3-hexene is a tetra-substituted alkene. While a specific CAS number for the (E)-isomer is not readily found in major chemical databases, the generic CAS number for 3,4-diethyl-3-hexene is used.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Reference |
| IUPAC Name | (E)-3,4-diethylhex-3-ene | |
| CAS Number | 868-46-2 (for this compound) | [1][2][3] |
| Molecular Formula | C₁₀H₂₀ | [2][3] |
| Molecular Weight | 140.27 g/mol | [3] |
| Canonical SMILES | CCC(=C(CC)CC)CC | [3] |
| InChIKey | FFNDAWOUEUOJQA-UHFFFAOYSA-N | [1][2][3] |
Table 2: Physical and Chemical Properties
| Property | Value | Unit | Reference |
| Physical State | Liquid | ||
| Boiling Point | 431.4 | K | [2] |
| Kovats Retention Index | 944.4 (Standard non-polar) | [3] |
Synthesis of (E)-3,4-Diethyl-3-hexene
A plausible and stereoselective method for the synthesis of (E)-3,4-diethyl-3-hexene is the McMurry reaction, which involves the reductive coupling of two ketone molecules. In this case, the coupling of two molecules of 3-pentanone (B124093) would yield a mixture of (E)- and (Z)-3,4-diethyl-3-hexene, with the (E)-isomer often being a major product.
Experimental Protocol: McMurry Coupling of 3-Pentanone
Objective: To synthesize (E)-3,4-diethyl-3-hexene from 3-pentanone.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
3-Pentanone
-
Anhydrous dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere of argon, add zinc dust. Cool the flask in an ice bath and slowly add titanium(IV) chloride via the dropping funnel to anhydrous THF with vigorous stirring. After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. The color of the suspension should turn from yellow to black, indicating the formation of the active low-valent titanium species.
-
Reductive Coupling: Cool the black suspension to room temperature. Add a solution of 3-pentanone in anhydrous THF dropwise to the stirred suspension.
-
Reaction Work-up: After the addition is complete, stir the reaction mixture at room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extraction and Purification: Filter the mixture through a pad of celite to remove the titanium solids. Wash the filter cake with dichloromethane. Separate the organic layer from the aqueous layer in a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Isolation of the Product: Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a mixture of (E)- and (Z)-3,4-diethyl-3-hexene.
-
Isomer Separation: The separation of the (E)- and (Z)-isomers can be achieved by preparative gas chromatography or argentation chromatography (column chromatography using silica (B1680970) gel impregnated with silver nitrate).
Safety Precautions: Titanium(IV) chloride is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The reaction should be conducted under an inert atmosphere as the low-valent titanium reagent is sensitive to air and moisture.
Spectral Data
¹H NMR Spectroscopy: The ¹H NMR spectrum of (E)-3,4-diethyl-3-hexene is expected to be relatively simple due to the molecule's symmetry.
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.
-
A quartet corresponding to the methylene (B1212753) protons (-CH₂-) of the ethyl groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a limited number of signals due to the symmetry of the molecule.
-
A signal for the methyl carbons (-CH₃).
-
A signal for the methylene carbons (-CH₂-).
-
A signal for the sp²-hybridized carbons of the double bond (C=C).
Infrared (IR) Spectroscopy: The IR spectrum of this compound is available from the NIST WebBook[1]. Key absorptions would include C-H stretching and bending vibrations for the alkyl groups. The C=C stretching vibration for a tetrasubstituted alkene is often weak or absent in the IR spectrum.
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 140, corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of an alkene, with cleavage at the allylic positions.
Visualizations
Below is a diagram illustrating the synthetic pathway for this compound via the McMurry reaction.
Caption: Synthesis of this compound from 3-Pentanone.
References
Spectroscopic Data and Experimental Protocols for (Z)-3,4-Diethyl-3-hexene
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for (Z)-3,4-Diethyl-3-hexene, a symmetrically substituted alkene. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and outlines the fundamental experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the available and estimated quantitative spectroscopic data for (Z)-3,4-Diethyl-3-hexene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Estimated ¹H NMR Spectroscopic Data for (Z)-3,4-Diethyl-3-hexene
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~ 2.0 - 2.2 | Quartet (q) | 8H | Methylene Protons (-CH₂-) |
| ~ 1.0 - 1.2 | Triplet (t) | 12H | Methyl Protons (-CH₃) |
Table 2: Estimated ¹³C NMR Spectroscopic Data for (Z)-3,4-Diethyl-3-hexene
| Chemical Shift (δ) [ppm] | Assignment |
| ~ 130 - 140 | Vinylic Carbon (C=C) |
| ~ 20 - 30 | Methylene Carbon (-CH₂) |
| ~ 10 - 15 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
The following data is based on the gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[1]
Table 3: Key IR Absorption Bands for 3,4-Diethyl-3-hexene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2965 | Strong | C-H stretch (sp³) |
| ~ 2875 | Strong | C-H stretch (sp³) |
| ~ 1460 | Medium | C-H bend (CH₂) |
| ~ 1380 | Medium | C-H bend (CH₃) |
| ~ 1670 | Weak to Medium | C=C stretch (alkene) |
Note: The C=C stretching vibration in symmetrically substituted alkenes can be weak or absent in the IR spectrum due to a small or zero change in the dipole moment.
Mass Spectrometry (MS)
The following data is derived from the Gas Chromatography-Mass Spectrometry (GC-MS) information available in the NIST and PubChem databases.[2]
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 140 | Moderate | Molecular Ion [M]⁺ |
| 111 | Moderate | [M - C₂H₅]⁺ |
| 83 | Strong | [M - C₄H₉]⁺ |
| 69 | High | [C₅H₉]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
Objective: To determine the carbon-hydrogen framework of (Z)-3,4-Diethyl-3-hexene.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-25 mg of the purified (Z)-3,4-Diethyl-3-hexene sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solvent should be chosen for its ability to dissolve the sample and for its deuterium (B1214612) lock signal, which is used by the spectrometer for field frequency stabilization.
-
Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.
-
Insert the NMR tube into a spinner turbine and place it in the magnet.
-
The instrument will lock onto the deuterium signal of the solvent.
-
Perform shimming to optimize the homogeneity of the magnetic field.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using standard parameters, including a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and typically 8-16 scans.
-
¹³C NMR: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in (Z)-3,4-Diethyl-3-hexene.
Methodology:
-
Sample Preparation:
-
For a neat liquid sample, place a drop of (Z)-3,4-Diethyl-3-hexene between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small drop of the sample is placed directly onto the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of (Z)-3,4-Diethyl-3-hexene.
Methodology:
-
Sample Introduction:
-
For a volatile compound like (Z)-3,4-Diethyl-3-hexene, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
-
Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
-
Ionization:
-
Electron Ionization (EI) is a common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
A detector records the abundance of each ion.
-
The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak and the major fragment ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like (Z)-3,4-Diethyl-3-hexene.
References
An In-depth Technical Guide to the Stereoisomerism of 3,4-Diethyl-3-hexene
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the stereoisomerism of 3,4-diethyl-3-hexene. It elucidates the structural features that govern its isomeric properties and presents a comparative analysis with a structurally similar compound that exhibits stereoisomerism. This document also includes relevant experimental protocols and quantitative data to support the theoretical discussion.
Analysis of Stereoisomerism in this compound
An initial examination of the structure of this compound reveals a tetrasubstituted alkene with a double bond between the third and fourth carbon atoms. The key to determining the potential for stereoisomerism lies in the nature of the substituents attached to these two carbon atoms.
Geometric (E/Z) Isomerism: For an alkene to exhibit E/Z isomerism, each carbon atom of the double bond must be attached to two different groups. This allows for two distinct spatial arrangements of the substituents. In the case of this compound, each of the two carbon atoms of the double bond (C3 and C4) is attached to two identical ethyl groups. Because the substituents on each carbon are the same, there is no possibility for different spatial arrangements, and therefore, This compound does not exhibit E/Z isomerism .
Chirality: A molecule is chiral if it is non-superimposable on its mirror image. This property typically arises from the presence of one or more chiral centers (a carbon atom attached to four different groups). In this compound, there are no such chiral centers. The sp2 hybridized carbons of the double bond are each attached to only three groups (including the other carbon of the double bond), and all sp3 hybridized carbons are attached to at least two identical hydrogen atoms. Consequently, This compound is an achiral molecule and does not have enantiomers .
Based on this analysis, this compound does not possess any stereoisomers.
Comparative Analysis: Stereoisomerism in 3,4-Dimethyl-3-hexene (B97073)
To illustrate the principles of stereoisomerism in a closely related structure, this guide will now examine 3,4-dimethyl-3-hexene. Unlike its diethyl analogue, this compound does exhibit E/Z isomerism.
In 3,4-dimethyl-3-hexene, each carbon of the double bond (C3 and C4) is attached to two different groups: a methyl group and an ethyl group. This structural difference allows for two distinct geometric isomers:
-
(Z)-3,4-dimethyl-3-hexene: The two higher-priority groups (the ethyl groups) are on the same side of the double bond.
-
(E)-3,4-dimethyl-3-hexene: The two higher-priority groups (the ethyl groups) are on opposite sides of the double bond.
Quantitative Data
While no stereoisomers of this compound exist, physical and spectroscopic data for the compound itself and for the stereoisomers of 3,4-dimethyl-3-hexene are available.
| Compound | Property | Value | Reference |
| This compound | Boiling Point | 156.9 °C | NIST |
| (E)-3,4-Dimethyl-3-hexene | Boiling Point | 127-128 °C | PubChem |
| (Z)-3,4-Dimethyl-3-hexene | Boiling Point | 131-132 °C | PubChem |
| (E)-3,4-Dimethyl-3-hexene | 1H NMR | Multiple peaks | PubChem |
| (Z)-3,4-Dimethyl-3-hexene | 1H NMR | Multiple peaks | PubChem |
| (E)-3,4-Dimethyl-3-hexene | 13C NMR | Multiple peaks | PubChem |
| (Z)-3,4-Dimethyl-3-hexene | 13C NMR | Multiple peaks | PubChem |
Experimental Protocols
Synthesis of this compound via McMurry Reaction
The McMurry reaction is a robust method for the synthesis of tetrasubstituted alkenes through the reductive coupling of two ketone molecules. For the synthesis of this compound, the starting material is 3-pentanone (B124093).
Materials:
-
Titanium(III) chloride (TiCl3)
-
Lithium aluminum hydride (LiAlH4)
-
3-Pentanone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flushed with argon.
-
Anhydrous THF is added to the flask, followed by the slow addition of TiCl3 under a positive pressure of argon.
-
The resulting slurry is cooled in an ice bath, and a solution of LiAlH4 in THF is added dropwise. The mixture is then refluxed for one hour to generate the low-valent titanium reagent.
-
After cooling to room temperature, a solution of 3-pentanone in THF is added dropwise to the black slurry of the titanium reagent.
-
The reaction mixture is then refluxed for 12-16 hours.
-
Upon completion, the reaction is quenched by the slow addition of aqueous potassium carbonate and stirred for an additional hour.
-
The mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
Separation of (E)- and (Z)-3,4-Dimethyl-3-hexene by HPLC
High-performance liquid chromatography (HPLC) is a standard technique for the separation of E/Z isomers. For nonpolar alkenes like 3,4-dimethyl-3-hexene, a reversed-phase column is typically employed.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as alkenes have weak UV absorbance at low wavelengths).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of the E/Z mixture of 3,4-dimethyl-3-hexene in the mobile phase.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the isomers using the UV detector. The two isomers should elute at different retention times due to subtle differences in their polarity and interaction with the stationary phase.
-
Collect the fractions corresponding to each peak for isolation of the individual isomers.
Conclusion
This technical guide has demonstrated that this compound is a molecule that does not exhibit any form of stereoisomerism due to the identical nature of the substituents on the carbons of the double bond. In contrast, the closely related 3,4-dimethyl-3-hexene serves as an excellent example of E/Z isomerism. The provided experimental protocols offer practical methods for the synthesis of such tetrasubstituted alkenes and the separation of their geometric isomers, which are valuable techniques in synthetic organic chemistry and drug development.
An In-depth Technical Guide to the Physical Properties of 3,4-diethyl-3-hexene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of the (E) and (Z) isomers of 3,4-diethyl-3-hexene. Due to a scarcity of specific experimental data for each isomer, this document combines available data for the compound with established principles of stereoisomerism to predict and explain their physical characteristics. Detailed experimental protocols for the determination of these properties are also provided.
Introduction to this compound Isomers
This compound is an alkene with the chemical formula C₁₀H₂₀ and a molecular weight of approximately 140.27 g/mol . The presence of a carbon-carbon double bond at the 3-position, with two ethyl groups and two propyl groups as substituents on the double-bonded carbons, gives rise to geometric isomerism. This results in two stereoisomers: (Z)-3,4-diethyl-3-hexene (cis) and (E)-3,4-diethyl-3-hexene (trans).
The spatial arrangement of the substituents around the double bond significantly influences the physical properties of these isomers, including their boiling point, melting point, density, and refractive index.
Physical Properties
| Physical Property | (Z)-3,4-diethyl-3-hexene (cis) | (E)-3,4-diethyl-3-hexene (trans) | General Data (Isomer Unspecified) |
| Boiling Point | Expected to be slightly higher | Expected to be slightly lower | 170.1 °C (443.15 K)[1] |
| Melting Point | Expected to be lower | Expected to be higher | Data not available |
| Density | Expected to be higher | Expected to be lower | 0.75 g/cm³[1] |
| Refractive Index | Data not available | Data not available | 1.428[1] |
| Molecular Weight | 140.27 g/mol | 140.27 g/mol | 140.27 g/mol [2] |
Note: The expected trends are based on general observations for cis/trans isomers of alkenes.[3][4][5]
-
Boiling Point: The (Z)-isomer is expected to have a slightly higher boiling point. This is because the C-C single bonds extending from the double bond are on the same side, leading to a net dipole moment and increased intermolecular dipole-dipole interactions, which require more energy to overcome.[3][4] The (E)-isomer is more symmetrical, and the individual bond dipoles tend to cancel each other out, resulting in a lower boiling point.
-
Melting Point: The (E)-isomer is expected to have a higher melting point. Its more linear and symmetrical structure allows for more efficient packing into a crystal lattice, leading to stronger intermolecular forces in the solid state.[3][5] The "U" shape of the (Z)-isomer hinders efficient packing.
-
Density: The (Z)-isomer is generally expected to be denser than the (E)-isomer. This is often attributed to the less efficient packing of the trans isomer, leading to a larger volume for the same mass.[2]
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of the this compound isomers.
3.1. Boiling Point Determination (Micro Method)
This method is suitable for small quantities of liquid.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.
-
Procedure:
-
A few drops of the liquid sample are placed into the small test tube.
-
The capillary tube is inverted (open end down) and placed into the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing the heating oil.
-
The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
3.2. Melting Point Determination
This protocol is applicable if the isomers are solid at or below room temperature.
-
Apparatus: Melting point apparatus, capillary tubes (sealed at one end).
-
Procedure:
-
A small amount of the solid sample is introduced into the open end of a capillary tube.
-
The tube is tapped gently to pack the sample into the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow melting range is indicative of a pure compound.
-
3.3. Density Determination
-
Apparatus: Pycnometer (a small glass flask of a known volume), analytical balance.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
The filled pycnometer is weighed.
-
The temperature of the sample is recorded.
-
The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
-
3.4. Refractive Index Determination
-
Apparatus: Abbe refractometer, light source (typically a sodium lamp), temperature-controlled water bath.
-
Procedure:
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.
-
A few drops of the liquid sample are placed on the prism.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically 20°C, by circulating water from the water bath.
-
The light source is positioned, and the eyepiece is adjusted until the field of view is sharp and shows a distinct light and dark boundary.
-
The control knob is turned to bring the boundary line exactly to the center of the crosshairs.
-
The refractive index is read from the scale.
-
Visualization of Isomeric Relationship
The logical relationship between this compound and its (E) and (Z) isomers can be visualized as follows:
This guide provides a foundational understanding of the physical properties of this compound isomers. For drug development and research applications requiring precise data, it is imperative to perform experimental determination of these properties for the purified individual isomers.
References
A Technical Guide to the Reactivity Profile of Tetrasubstituted Alkenes: The Case of 3,4-Diethyl-3-hexene
Abstract
Tetrasubstituted alkenes, characterized by a carbon-carbon double bond where both carbons are bonded to two other carbon atoms, represent the most sterically hindered and thermodynamically stable class of olefins. This inherent stability, primarily due to hyperconjugation, poses significant challenges to their chemical transformations.[1] This guide provides an in-depth analysis of the reactivity profile of these molecules, using the symmetrical alkene 3,4-diethyl-3-hexene as a central example. We will explore key reactions including catalytic hydrogenation, epoxidation, hydroboration-oxidation, and ozonolysis. For each reaction, this document details the mechanistic considerations, optimized experimental protocols, and quantitative data derived from studies on structurally similar compounds. The aim is to furnish researchers and drug development professionals with a comprehensive technical resource for understanding and manipulating this important, yet challenging, chemical motif.
Introduction: The Duality of Stability and Steric Hindrance
The reactivity of an alkene is governed by a balance between electronic and steric factors. Electron-donating substituents, such as the four ethyl groups in this compound, enrich the π-system of the double bond, making it a more potent nucleophile for electrophilic attack.[2] However, this electronic activation is often overshadowed by profound steric hindrance. The bulky alkyl groups physically shield the double bond, impeding the approach of reagents and transition states, which significantly lowers reaction rates compared to less substituted alkenes.[3][4] This interplay is a defining characteristic of tetrasubstituted alkene chemistry.
Caption: Factors governing the reactivity of tetrasubstituted alkenes.
Key Reactions and Experimental Protocols
Catalytic Hydrogenation
Catalytic hydrogenation of tetrasubstituted alkenes to their corresponding alkanes is a thermodynamically favorable but kinetically slow reaction. The steric bulk around the C=C bond hinders adsorption onto the surface of common heterogeneous catalysts like Palladium or Platinum.[5] Consequently, forcing conditions (high pressure, elevated temperature) or highly active, specialized homogeneous catalysts are often required.[6][7]
Caption: Experimental workflow for catalytic hydrogenation of a tetrasubstituted alkene.
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
-
Reactor Preparation: A high-pressure autoclave is dried under vacuum and backfilled with argon.
-
Catalyst Preparation: In a separate flask under argon, an iridium precursor (e.g., [Ir(COD)Cl]₂) and a suitable chiral ligand (e.g., a PHOX-type ligand) are dissolved in a degassed solvent like dichloromethane (B109758) (DCM).[6]
-
Reaction Setup: The substrate, this compound (1.0 mmol), is dissolved in DCM (5 mL) and added to the autoclave. The catalyst solution (0.01 mmol, 1 mol%) is then transferred to the autoclave via cannula.
-
Hydrogenation: The reactor is sealed, purged three times with H₂ gas, and then pressurized to 50 bar H₂. The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C) for 24 hours.
-
Workup: The autoclave is cooled and the pressure is carefully vented. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to yield 3,4-diethylhexane.
Table 1: Representative Data for Hydrogenation of Tetrasubstituted Alkenes
| Substrate | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Tetrasubstituted α,β-Unsaturated Ketone | Ir-PHOX Ligand | 50 bar H₂, DCM, RT, 24h | >99 | >99 | [6] |
| Tetrasubstituted Allylic Alcohol | Pt-Ni/SiO₂ | 1 bar H₂, Toluene, RT, 12h | >95 | N/A (Diastereoselective) | [5] |
| (E,E)-Farnesol (internal C=C) | Ir-N,P Ligands | 50 bar H₂, DCM, RT | High | High | [7] |
Epoxidation
Epoxidation involves the addition of an oxygen atom across the double bond to form a three-membered epoxide ring. The electron-rich nature of tetrasubstituted alkenes makes them susceptible to attack by electrophilic oxidizing agents like peroxy acids (e.g., m-CPBA). However, the reaction can be slow due to steric hindrance.[8] More reactive systems or in situ generation of the oxidizing agent can improve efficiency.[9][10]
Caption: Generalized reaction pathway for the epoxidation of an alkene.
Experimental Protocol: Epoxidation with in situ Peracetic Acid
-
Reaction Setup: To a stirred solution of this compound (10 mmol) in a suitable solvent (e.g., ethyl acetate) is added a buffering agent such as sodium acetate (B1210297) (20 mmol).[8][9] The mixture is cooled to 0 °C in an ice bath.
-
Reagent Addition: Acetic anhydride (B1165640) (15 mmol) is added to the mixture. Subsequently, a 35% aqueous solution of hydrogen peroxide (15 mmol) is added dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by TLC or GC-MS.
-
Workup: The reaction mixture is cooled and quenched by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) to destroy excess peroxide. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield 3,4-diethyl-3,4-epoxyhexane.
Table 2: Representative Data for Epoxidation of Tetrasubstituted Alkenes
| Substrate | Oxidizing Agent | Conditions | Yield (%) | Comments | Reference |
| Terpinolene | H₂O₂ / Acetic Anhydride | Buffered, in situ | High | Industrially viable process | [8][9] |
| Terpinolene | H₂O₂ / Formic Acid | Buffered, in situ | High | Economical and safe process | [10] |
| Various Alkenes | H₂O₂ / Mn(2+) catalyst | Bicarbonate buffer | Good for trialkyl-substituted | Monoalkyl-substituted alkenes were not reactive | [11] |
Hydroboration-Oxidation
This two-step process converts an alkene into an alcohol. For symmetrical tetrasubstituted alkenes like this compound, the reaction would yield a tertiary alcohol (3,4-diethyl-3-hexanol). The first step, hydroboration, involves a syn-addition of a B-H bond across the double bond.[12][13] This step is exceptionally sensitive to steric hindrance, and the reaction with highly substituted alkenes is often very slow or fails to proceed with standard reagents like BH₃·THF.[14] Use of less sterically demanding boranes or harsh conditions might be necessary, but this reaction remains challenging for this substrate class.
Experimental Protocol: Hydroboration using 9-BBN
-
Hydroboration: A solution of this compound (10 mmol) in anhydrous THF is prepared in a flame-dried flask under an argon atmosphere. A 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (22 mL, 11 mmol) is added dropwise at room temperature.[13] The mixture is heated to reflux for 24-48 hours to overcome steric hindrance.
-
Oxidation: The reaction is cooled to 0 °C. Ethanol (5 mL) is added, followed by the slow, dropwise addition of 6 M aqueous sodium hydroxide (B78521) (5 mL) and then 30% aqueous hydrogen peroxide (5 mL), keeping the temperature below 20 °C.
-
Workup: The mixture is stirred at room temperature for 4 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The product, 3,4-diethyl-3-hexanol, is purified by column chromatography or distillation.
Table 3: Reactivity Trends in Hydroboration
| Alkene Substitution | Relative Rate | Comments | Reference |
| Monosubstituted | Very Fast | Proceeds readily at 0 °C to RT. | [12] |
| Disubstituted | Fast | Proceeds readily at RT. | [12] |
| Trisubstituted | Slow | Often requires heating or more reactive boranes. | [12] |
| Tetrasubstituted | Very Slow / Unreactive | Severely limited by steric hindrance. | [14] |
Ozonolysis
Ozonolysis is a powerful method for the oxidative cleavage of a C=C bond. Unlike other addition reactions, the initial [3+2] cycloaddition of ozone to the double bond is less susceptible to steric hindrance, making it one of the more reliable reactions for tetrasubstituted alkenes.[15] For a symmetrical alkene like this compound, ozonolysis followed by a reductive workup will yield two equivalents of the same ketone.
Caption: Experimental workflow and product outcomes for the ozonolysis of this compound.
Experimental Protocol: Ozonolysis with Reductive Workup
-
Ozonolysis: A solution of this compound (10 mmol) in dichloromethane (50 mL) is cooled to -78 °C (dry ice/acetone bath). Ozone gas, generated by an ozone generator, is bubbled through the solution. The reaction is complete when the solution retains a persistent blue color, indicating an excess of ozone.
-
Purge: The solution is purged with dry nitrogen or argon for 15 minutes to remove all excess ozone.
-
Reductive Workup: Dimethyl sulfide (B99878) (DMS, 20 mmol) is added to the cold solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Isolation: The solvent and excess DMS are removed by distillation. The remaining crude product is purified by distillation to yield 3-pentanone.
Table 4: Expected Ozonolysis Products of Symmetrical Alkenes
| Alkene | Workup Condition | Product(s) | Reference |
| (Z)-3,4-dimethyl-3-hexene | Reductive (e.g., DMS) | 3-Pentanone | [16] |
| 2,3-Dimethyl-2-butene | Reductive (e.g., DMS) | Acetone | [15] |
| This compound | Reductive (e.g., DMS) | 3-Pentanone | (Predicted) |
| This compound | Oxidative (H₂O₂) | 3-Pentanone | (Predicted, ketones are stable to H₂O₂) |
Conclusion
The reactivity of tetrasubstituted alkenes such as this compound is a classic case study in the competition between activating electronic effects and deactivating steric effects. While their electron-rich nature suggests high reactivity towards electrophiles, their steric congestion dictates the practical outcomes.
-
Reliable Reactions: Ozonolysis is generally effective due to a concerted cycloaddition mechanism that is less sensitive to steric bulk.
-
Challenging but Feasible Reactions: Catalytic hydrogenation and epoxidation can be achieved but often require specialized catalysts, more reactive reagents, or more forceful conditions to overcome the kinetic barrier imposed by steric hindrance.
-
Difficult Reactions: Reactions involving very bulky reagents, such as hydroboration, are extremely challenging and often impractical for this class of alkene.
For professionals in drug development and organic synthesis, a thorough understanding of these limitations and the specialized protocols required is crucial for the successful incorporation and transformation of tetrasubstituted alkene moieties in complex molecular architectures.
References
- 1. Video: Relative Stabilities of Alkenes [jove.com]
- 2. Alkene Reactivity [www2.chemistry.msu.edu]
- 3. Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chimia.ch [chimia.ch]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2017215929A1 - Process for the epoxidation of a tetrasubstituted alkene - Google Patents [patents.google.com]
- 10. US11072593B2 - Process for the epoxidation of a tetrasubstituted alkene - Google Patents [patents.google.com]
- 11. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chegg.com [chegg.com]
3,4-Diethyl-3-hexene: A Technical Guide to a Sterically Hindered Alkene and its Research Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Diethyl-3-hexene is a tetrasubstituted, sterically hindered alkene that presents both unique challenges and untapped opportunities in chemical research and development. While direct research applications and extensive biological studies on this specific molecule are currently limited, its structural characteristics provide a basis for exploring its potential in organic synthesis, materials science, and as a structural motif in medicinal chemistry. This technical guide summarizes the known physicochemical properties of this compound, discusses its synthetic accessibility, and explores potential research avenues by drawing parallels with analogous, more extensively studied tetrasubstituted alkenes. The inherent steric hindrance of the double bond governs its reactivity, suggesting potential for unique chemical transformations and the development of novel molecular architectures.
Introduction
This compound (C₁₀H₂₀) is a symmetrical, non-polar hydrocarbon characterized by a central carbon-carbon double bond substituted with four ethyl groups.[1] This high degree of substitution classifies it as a tetrasubstituted alkene, a class of compounds known for their steric bulk and distinct reactivity compared to less substituted olefins. The steric shielding of the π-system by the ethyl groups significantly influences its chemical behavior, making it less susceptible to reactions that are common for other alkenes. Understanding the properties and potential of this compound is valuable for researchers seeking to exploit the unique characteristics of sterically hindered molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, purification, and use in experimental setups.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₀H₂₀ | - | [1] |
| Molecular Weight | 140.27 | g/mol | [1][2] |
| IUPAC Name | 3,4-diethylhex-3-ene | - | [1] |
| CAS Number | 868-46-2 | - | [1] |
| Boiling Point | 170.1 | °C at 760 mmHg | ChemNet |
| Density | 0.75 | g/cm³ | ChemNet |
| Flash Point | 46.5 | °C | ChemNet |
| Refractive Index | 1.428 | - | ChemNet |
| Vapor Pressure | 1.98 | mmHg at 25°C | ChemNet |
Synthesis and Structural Considerations
The synthesis of tetrasubstituted alkenes like this compound can be challenging due to the steric hindrance around the double bond. While specific high-yield synthetic protocols for this compound are not extensively documented in publicly available literature, general methods for the synthesis of hindered alkenes can be considered. These often involve coupling reactions of sterically demanding precursors.
One of the key structural features of this compound is the absence of cis-trans (E/Z) isomerism. Because all four substituents on the double-bonded carbons are identical (ethyl groups), there is only one geometric isomer of this molecule.
Potential Research Applications
While direct applications of this compound are not well-documented, its structure as a sterically hindered alkene suggests several areas of potential research interest.
Organic Synthesis and Mechanistic Studies
The steric bulk around the double bond in this compound makes it an interesting substrate for studying the limits of chemical reactions. It can be used to probe the steric tolerance of catalytic systems and to investigate reaction mechanisms where steric hindrance plays a crucial role. For example, its resistance to common electrophilic additions could be exploited in selective transformations where other, less hindered alkenes in a molecule are targeted.
Polymer and Materials Science
Alkenes are fundamental building blocks for polymers. Although the steric hindrance of this compound would likely prevent it from undergoing typical polymerization reactions, it could be investigated as a comonomer or an additive in polymer formulations. Its incorporation could potentially impart unique properties such as increased thermal stability, altered morphology, or modified mechanical properties to the resulting polymer.
Analogs in Medicinal Chemistry
While this compound itself is a simple hydrocarbon and unlikely to possess significant biological activity, its structural motif as a sterically hindered core could be of interest in drug design. The introduction of a tetrasubstituted alkene core can be a strategy to create rigid molecular scaffolds, which can be valuable for locking a molecule into a specific conformation to enhance its binding affinity to a biological target. By functionalizing the ethyl groups, a library of derivatives could be synthesized and screened for biological activity. The bulky nature of the core could also be used to probe the size and shape of enzyme active sites.
Experimental Considerations and Future Outlook
Research on this compound is still in a nascent stage. Future work should focus on developing efficient and scalable synthetic routes to this compound and its derivatives. A thorough investigation of its reactivity with a wide range of reagents would provide valuable insights into the chemistry of sterically hindered alkenes.
Below is a conceptual workflow for exploring the potential of this compound in a research setting.
Conclusion
This compound represents a largely unexplored area of chemical research. Its highly substituted and sterically hindered nature makes it a challenging yet potentially rewarding molecule to study. While the current body of literature on its direct applications is sparse, the principles of organic chemistry suggest a range of possibilities for its use in fundamental studies and as a building block for more complex molecules. For researchers and scientists, this compound offers a platform to investigate the impact of steric hindrance on chemical reactivity and to potentially develop novel materials and therapeutic agents. Further research into this and similar molecules is warranted to unlock their full potential.
References
Solubility of 3,4-diethyl-3-hexene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-diethyl-3-hexene, a nonpolar alkene. The information herein is intended to support research, development, and formulation activities where this compound or structurally similar molecules are utilized. This document summarizes the expected solubility based on fundamental chemical principles, outlines detailed experimental protocols for solubility determination, and provides a visual representation of the underlying solubility logic.
Core Principles of Alkene Solubility
This compound, with the chemical formula C10H20, is a hydrocarbon belonging to the alkene family. As such, its solubility is governed by the "like dissolves like" principle. Alkenes are generally considered nonpolar molecules due to the relatively small difference in electronegativity between carbon and hydrogen atoms and the nonpolar nature of the carbon-carbon double bond.[1] Consequently, they exhibit poor solubility in polar solvents like water but are readily soluble in nonpolar organic solvents.[1][2] The primary intermolecular forces at play between alkene molecules and nonpolar solvent molecules are weak van der Waals forces (specifically, London dispersion forces).[1]
Solubility Profile of this compound
While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, a qualitative assessment can be made based on the polarity of the solvents. The following table summarizes the expected solubility of this compound in a range of common organic solvents.
| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Rationale |
| Hexane (B92381) | C6H14 | Nonpolar | Soluble | As a nonpolar alkane, hexane is an excellent solvent for the nonpolar this compound due to strong van der Waals interactions. |
| Diethyl Ether | (C2H5)2O | Slightly Polar | Soluble | Diethyl ether has a small dipole moment but is predominantly nonpolar in character, making it a good solvent for alkenes. |
| Acetone | (CH3)2CO | Polar Aprotic | Sparingly Soluble | Acetone is a polar aprotic solvent and is expected to have a limited ability to dissolve the nonpolar this compound. |
| Ethanol (B145695) | C2H5OH | Polar Protic | Sparingly Soluble | While ethanol has a nonpolar ethyl group, the presence of the polar hydroxyl group limits its miscibility with a nonpolar alkene. |
| Methanol | CH3OH | Polar Protic | Insoluble | Methanol is a highly polar protic solvent and is not expected to be a good solvent for the nonpolar this compound. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound in specific solvents, the following experimental methodologies can be employed. These protocols are divided into qualitative and quantitative assessments.
Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, diethyl ether, acetone, ethanol, methanol)
-
Small test tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 0.05 mL of this compound to a small, clean test tube.
-
In small portions, add the selected solvent (e.g., 0.25 mL at a time) up to a total of 0.75 mL.
-
After each addition, cap the test tube and shake it vigorously or use a vortex mixer for 30 seconds to facilitate dissolution.
-
Visually inspect the solution after each mixing step for the presence of undissolved solute (e.g., cloudiness, separate layers, or droplets).
-
Record the compound as "soluble," "sparingly soluble," or "insoluble" based on the visual observation after the addition of the total solvent volume.
Quantitative Solubility Determination (Saturation Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker bath
-
Centrifuge
-
Gas Chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)
-
Volumetric flasks and syringes for standard preparation
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid (or liquid) phase should be clearly visible.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solute to settle. Alternatively, centrifuge the vial to accelerate the separation of the excess solute.
-
Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant using a syringe. Be cautious not to disturb the undissolved layer.
-
Dilution: Dilute the extracted sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analysis: Analyze the diluted sample using a calibrated Gas Chromatograph (GC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
Logical Relationship in Solubility
The solubility of a nonpolar compound like this compound is fundamentally dictated by the polarity of the solvent. The following diagram illustrates this logical relationship.
Caption: Logical workflow for predicting the solubility of this compound.
References
Methodological & Application
Application Note: Stereoselective Synthesis of (Z)-3,4-diethyl-3-hexene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The stereoselective synthesis of tetrasubstituted alkenes, particularly the thermodynamically less stable (Z)-isomers, is a significant challenge in modern organic chemistry. These structural motifs are present in various biologically active molecules and complex organic materials. (Z)-3,4-diethyl-3-hexene is a symmetrically tetrasubstituted alkene that serves as an excellent model for the development and optimization of synthetic methodologies. This application note details a robust and highly stereoselective protocol for the synthesis of (Z)-3,4-diethyl-3-hexene via the catalytic semireduction of 3-hexyne (B1328910). This method offers high yields and exceptional control over the double bond geometry, providing a reliable pathway to the desired (Z)-isomer.
Principle of the Method
The synthesis of (Z)-alkenes from internal alkynes is most commonly achieved through catalytic hydrogenation using a "poisoned" or deactivated catalyst. The mechanism involves the syn-addition of two hydrogen atoms across the alkyne's triple bond. The alkyne adsorbs onto the surface of the metal catalyst, and hydrogen atoms, also adsorbed on the surface, are added to the same face of the alkyne.[1][2] This concerted or stepwise addition from the same side ensures the formation of the cis or (Z)-alkene.
To prevent the subsequent reduction of the newly formed alkene to an alkane, the catalyst's activity is attenuated. Two highly effective catalyst systems for this transformation are:
-
Lindlar's Catalyst : Palladium supported on calcium carbonate or barium sulfate (B86663) and deactivated with lead acetate (B1210297) and quinoline (B57606). The quinoline acts as a poison, preventing over-reduction.[3][4]
-
P-2 Nickel (Nickel Boride) : A catalyst prepared from the reduction of a nickel(II) salt with sodium borohydride (B1222165). Its selectivity is significantly enhanced by the addition of an amine, such as ethylenediamine (B42938), which modifies the catalyst surface and prevents alkene reduction.[5][6]
These methods are highly effective, offering excellent yields and Z-selectivity, making them ideal for the synthesis of sterically hindered alkenes like (Z)-3,4-diethyl-3-hexene.
Data Presentation
The following table summarizes representative quantitative data for the Z-selective semireduction of internal alkynes using modified catalyst systems. The data for 3-hexyne demonstrates the exceptional selectivity of the P-2 Nickel catalyst system.
| Starting Alkyne | Catalyst System | Solvent | Yield (%) | (Z):(E) Ratio | Reference |
| 3-Hexyne | P-2 Ni / Ethylenediamine | Ethanol (B145695) | >95 | 200:1 | [5] |
| 3-Hexyne | P-2 Ni | Ethanol | 96 | 29:1 | [5] |
| 1-Phenylpropyne | P-2 Ni / Ethylenediamine | Ethanol | >95 | ca. 200:1 | [5] |
| 3-Hexyn-1-ol | P-2 Ni / Ethylenediamine | Ethanol | 94 | >100:1 | [5] |
| Diphenylacetylene | Copper Nanoparticles | THF | 98 | >99:1 | [7] |
| Methyl 2-nonynoate | Lindlar Catalyst (Pd/CaCO₃) | Ethyl Acetate | >95 | >98:2 | [8] |
Mandatory Visualizations
Caption: Overall workflow for the synthesis of (Z)-3,4-diethyl-3-hexene.
Caption: Simplified mechanism of Z-selective alkyne semireduction.
Experimental Protocols
Protocol 1: High-Selectivity Synthesis using P-2 Nickel Catalyst (Recommended)
This protocol is adapted from the procedure by Brown & Ahuja, which demonstrates exceptionally high Z-selectivity for the reduction of 3-hexyne.[5]
Materials and Reagents:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Sodium borohydride (NaBH₄)
-
Absolute Ethanol (EtOH)
-
3-Hexyne (Diethylacetylene)
-
Ethylenediamine
-
Hydrogen (H₂) gas cylinder or balloon
-
Brown² Hydrogenator or a similar hydrogenation apparatus
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., Büchner funnel or Celite pad)
Procedure:
-
Catalyst Preparation (P-2 Ni): a. In a 250 mL hydrogenation flask, dissolve 2.5 g (10.0 mmol) of nickel(II) acetate tetrahydrate in 100 mL of absolute ethanol. b. Purge the flask thoroughly with nitrogen, and then switch to a hydrogen atmosphere. c. In a separate flask, prepare a solution of 0.45 g (12.0 mmol) of sodium borohydride in 20 mL of ethanol. d. While stirring the nickel acetate solution vigorously, add the sodium borohydride solution via syringe or cannula. A fine black precipitate of the P-2 Ni catalyst will form immediately.
-
Hydrogenation Reaction: a. To the freshly prepared catalyst suspension, add 2.0 mL (1.92 g, 32 mmol) of ethylenediamine via syringe. b. Add 16.4 g (200 mmol) of 3-hexyne to the reaction mixture. c. Ensure the system is sealed and connected to a hydrogen source (e.g., a balloon or a gas burette) at atmospheric pressure. d. Stir the mixture vigorously at room temperature (20-25 °C). e. Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete when the theoretical amount of hydrogen has been consumed, and uptake ceases. This process is usually rapid.
-
Work-up and Isolation: a. Once the reaction is complete, purge the flask with nitrogen. b. Filter the reaction mixture through a pad of Celite or activated carbon to remove the black nickel catalyst. Wash the filter cake with a small amount of ethanol or diethyl ether. c. Transfer the filtrate to a separatory funnel and wash with neutral water washes (3 x 50 mL) to remove the ethylenediamine and any inorganic byproducts. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. e. The resulting liquid is (Z)-3,4-diethyl-3-hexene. Purity can be assessed by GC and NMR. The reported yield is >95% with a (Z):(E) ratio of approximately 200:1.[5]
Protocol 2: Synthesis using Lindlar's Catalyst (Alternative)
This is a general and widely used protocol for the Z-selective semireduction of alkynes.[1][8]
Materials and Reagents:
-
3-Hexyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (optional, as an additional poison)
-
Solvent (e.g., Ethyl acetate, Hexane, or Ethanol)
-
Hydrogen (H₂) gas (balloon)
-
Standard hydrogenation glassware
-
Magnetic stirrer and stir bars
-
Filtration apparatus
Procedure:
-
Reaction Setup: a. To a round-bottom flask equipped with a magnetic stir bar, add 3-hexyne (e.g., 4.1 g, 50 mmol). b. Add the solvent of choice (e.g., 100 mL of ethyl acetate). c. Carefully add Lindlar's catalyst (e.g., 200 mg, ~5 mol% Pd). d. (Optional) For particularly sensitive substrates or to further ensure no over-reduction, one drop of quinoline can be added.
-
Hydrogenation: a. Seal the flask and purge it by evacuating and backfilling with nitrogen three times. b. Replace the nitrogen atmosphere with hydrogen from a balloon. c. Stir the suspension vigorously at room temperature. d. Monitor the reaction carefully by TLC or GC analysis to avoid over-reduction to the alkane. The reaction should be stopped as soon as the starting alkyne is consumed.
-
Work-up and Isolation: a. Once complete, purge the reaction vessel with nitrogen. b. Filter the mixture through a short plug of Celite to remove the catalyst, washing with a small amount of the reaction solvent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. d. If necessary, the product can be further purified by distillation.
Characterization
The identity and stereochemical purity of the synthesized (Z)-3,4-diethyl-3-hexene should be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: The vinylic protons of the (Z)-isomer will appear at a characteristic chemical shift, and the coupling constants can help confirm the stereochemistry.
-
¹³C NMR Spectroscopy: Will show the expected number of signals for the symmetric (Z)-alkene.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity and confirm the molecular weight of the product. The ratio of (Z) to (E) isomers can also be quantified by GC.
References
- 1. orgosolver.com [orgosolver.com]
- 2. youtube.com [youtube.com]
- 3. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,4-Diethyl-3-hexene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3,4-diethyl-3-hexene as a starting material in organic synthesis. Due to the limited availability of specific literature focused exclusively on this substrate, the following protocols are based on well-established and analogous reactions for tetrasubstituted alkenes. The provided data and methodologies serve as a foundational guide for reaction discovery and optimization.
Overview of Synthetic Transformations
This compound is a symmetrical, tetrasubstituted alkene. Its electron-rich double bond is susceptible to a variety of electrophilic additions and oxidative cleavages, making it a potentially useful precursor for the synthesis of ketones, epoxides, and diols. These functional groups are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
Key Synthetic Applications
Oxidative Cleavage via Ozonolysis to Synthesize 3-Pentanone
Ozonolysis is a robust method for the cleavage of carbon-carbon double bonds. The reaction of this compound with ozone, followed by a reductive workup, is expected to exclusively yield 3-pentanone. 3-Pentanone is a versatile building block and solvent in the chemical industry.
Reaction Scheme:
Application Note: Synthesis of 3,4-diethyl-3-hexene via the Wittig Reaction
Abstract
This document provides a detailed protocol for the synthesis of the tetrasubstituted alkene, 3,4-diethyl-3-hexene, utilizing the Wittig reaction. The procedure involves the reaction of a phosphorus ylide, generated in situ from a phosphonium (B103445) salt, with a ketone. This method is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds with high regioselectivity. The following sections outline the necessary reagents, a step-by-step experimental procedure, and expected outcomes, including purification and characterization of the final product. This protocol is intended for researchers and professionals in organic chemistry and drug development.
Introduction
The Wittig reaction is a Nobel Prize-winning chemical reaction that converts a carbonyl compound (an aldehyde or a ketone) into an alkene. This is achieved through the reaction with a phosphorus ylide, also known as a Wittig reagent. The reaction is highly versatile and is a fundamental tool in synthetic organic chemistry for the reliable formation of C=C bonds. The stereochemical outcome of the Wittig reaction can often be controlled, leading to either the Z or E-alkene, depending on the nature of the ylide and the reaction conditions.
This protocol specifically details the synthesis of this compound, a symmetrical and tetrasubstituted alkene. The synthesis proceeds through the reaction of 3-pentanone (B124093) with the corresponding phosphorus ylide.
Reaction Scheme
The overall reaction can be summarized in two main stages: the preparation of the phosphonium salt and the Wittig reaction itself.
Stage 1: Preparation of the Phosphonium Salt Triphenylphosphine (B44618) reacts with 3-bromopentane (B47287) in an SN2 reaction to form the corresponding phosphonium salt.
Stage 2: The Wittig Reaction The phosphonium salt is deprotonated by a strong base to form the phosphorus ylide. This ylide then reacts with 3-pentanone to yield this compound and triphenylphosphine oxide as a byproduct.
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 1 eq | |
| 3-Bromopentane | C₅H₁₁Br | 151.04 | 1 eq | |
| Toluene | C₇H₈ | 92.14 | Anhydrous | |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1 eq | 2.5 M in hexanes |
| Diethyl ether or THF | Anhydrous | |||
| 3-Pentanone | C₅H₁₀O | 86.13 | 1 eq | |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ||
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ||
| Hexane | C₆H₁₄ | 86.18 | For chromatography | |
| Silica (B1680970) Gel | SiO₂ | For column chromatography |
3.2. Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer and/or GC-MS for product analysis
3.3. Procedure
Part A: Synthesis of (1-ethylpropyl)triphenylphosphonium bromide
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1 eq) and anhydrous toluene.
-
Add 3-bromopentane (1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The phosphonium salt will precipitate out of the solution as a white solid.
-
After the reaction is complete, cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum.
Part B: Synthesis of this compound
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add the dried (1-ethylpropyl)triphenylphosphonium bromide (1 eq).
-
Add anhydrous diethyl ether or THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1 eq, 2.5 M in hexanes) dropwise to the suspension. The formation of the ylide is indicated by a color change to deep orange or red.
-
Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back down to 0 °C.
-
Add a solution of 3-pentanone (1 eq) in anhydrous diethyl ether or THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
3.4. Purification and Characterization
-
The crude product will contain the desired alkene and triphenylphosphine oxide.
-
Purify the crude product by column chromatography on silica gel, eluting with hexane. Triphenylphosphine oxide is more polar and will remain on the column, while the nonpolar alkene will elute first.
-
Collect the fractions containing the product and remove the solvent via rotary evaporation.
-
Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and/or GC-MS to confirm its structure and purity.
Visualized Workflow and Mechanism
Caption: Flowchart of the experimental procedure for the synthesis of this compound.
Caption: Simplified mechanism of the Wittig reaction.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture.
-
Anhydrous solvents are required. Ensure all glassware is thoroughly dried before use.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle all organic solvents and reagents with caution, as they can be flammable and/or toxic.
Discussion
The Wittig reaction is a powerful method for alkene synthesis. The reaction of non-stabilized ylides, such as the one used in this protocol, with ketones generally leads to a mixture of E/Z isomers. The driving force for the reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide. A major challenge in this synthesis is the removal of the triphenylphosphine oxide byproduct from the nonpolar alkene product. Column chromatography is an effective method for this separation. The yield of the reaction can be influenced by factors such as the purity of the reagents, the efficiency of ylide formation, and the reaction conditions.
McMurry Coupling: A Robust Tool for Symmetrical Alkene Synthesis in Research and Development
Application Note & Protocols
The McMurry coupling reaction is a powerful and widely utilized method in organic synthesis for the reductive coupling of two carbonyl compounds (ketones or aldehydes) to form an alkene.[1][2][3][4] This reaction is particularly valuable for the synthesis of sterically hindered and symmetrical alkenes, which can be challenging to prepare using other olefination methods.[5][6] For researchers, medicinal chemists, and drug development professionals, the McMurry coupling offers a reliable strategy for accessing complex molecular architectures and key intermediates.[7]
This document provides a detailed overview of the McMurry coupling for the synthesis of symmetrical alkenes, including its mechanism, key applications, and comprehensive experimental protocols.
Reaction Mechanism and Workflow
The McMurry reaction is typically mediated by a low-valent titanium species, which is generated in situ from a titanium(III) or titanium(IV) chloride salt and a reducing agent.[3][4] The most common systems include titanium(IV) chloride with zinc powder (TiCl₄/Zn) or titanium(III) chloride with lithium aluminum hydride (TiCl₃/LiAlH₄).[3][4] The reaction proceeds through two main steps:
-
Pinacol Coupling: The low-valent titanium species facilitates a single-electron transfer to the carbonyl groups of two substrate molecules, leading to the formation of a titanium-bound pinacolate intermediate.[1][3]
-
Deoxygenation: The oxophilic titanium then mediates the deoxygenation of the pinacolate, resulting in the formation of the alkene and titanium oxide byproducts.[1][3]
The general workflow for a McMurry coupling experiment is depicted below.
Caption: General workflow for a McMurry coupling experiment.
Quantitative Data Summary
The McMurry coupling is effective for a wide range of aldehyde and ketone substrates, generally providing good to excellent yields of the corresponding symmetrical alkenes. The table below summarizes representative yields for the synthesis of various symmetrical alkenes using different low-valent titanium systems.
| Carbonyl Substrate | Low-Valent Titanium System | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzophenone (B1666685) | TiCl₄ / Zn | THF | - | 93 | [8] |
| 4,4'-Dimethoxybenzophenone | TiCl₄ / Zn | THF | 18 | 88 | [7] |
| Acetophenone | TiCl₃ / LiAlH₄ | DME | 16 | 89 | [7] |
| Adamantanone | TiCl₃ / Li | DME | 18 | 95 | [7] |
| Cyclododecanone | TiCl₃ / LiAlH₄ | DME | 20 | 87 | [7] |
| Retinal | TiCl₃ / LiAlH₄ | THF | 12 | 63 | [9] |
| Benzaldehyde | TiCl₄ / Zn | THF | - | 80-95 | [2] |
| Pentanal | TiCl₃ / LiAlH₄ | DME | 20 | 78 | [7] |
Experimental Protocols
The following are detailed protocols for the synthesis of symmetrical alkenes via McMurry coupling using two common low-valent titanium reagent systems. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: Synthesis of Tetraphenylethylene from Benzophenone using TiCl₄/Zn
This protocol describes the homocoupling of benzophenone to yield tetraphenylethylene.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzophenone
-
10% aqueous Potassium Carbonate (K₂CO₃) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for air-sensitive reactions (Schlenk flask, reflux condenser, etc.)
Procedure:
-
In a 250 mL Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, suspend zinc powder (3.0 g, 45.9 mmol) in 50 mL of dry THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add titanium(IV) chloride (2.5 mL, 22.8 mmol) dropwise to the stirred suspension via syringe. The mixture will turn from a yellow-orange color to black.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours to generate the active low-valent titanium species.
-
Cool the reaction mixture to room temperature and add a solution of benzophenone (2.73 g, 15.0 mmol) in 20 mL of dry THF.[8]
-
Heat the reaction mixture back to reflux and maintain for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by slowly adding 20 mL of 10% aqueous K₂CO₃ solution.
-
Stir the mixture for 30 minutes, then filter through a pad of celite to remove the titanium salts.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).[8]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure tetraphenylethylene.
Protocol 2: Synthesis of Adamantylideneadamantane from Adamantanone using TiCl₃/Li
This protocol outlines the synthesis of a sterically hindered alkene from a cyclic ketone.[7]
Materials:
-
Anhydrous Titanium(III) chloride (TiCl₃)
-
Lithium metal (Li)
-
Anhydrous 1,2-Dimethoxyethane (DME)
-
Petroleum ether
-
Standard glassware for air-sensitive reactions
Procedure:
-
Thoroughly flame-dry a 2 L three-necked flask under a constant flush of argon and fit it with septa and a reflux condenser.
-
In an argon-filled glove bag, add anhydrous titanium(III) chloride (63.16 g, 0.409 mol) to the flask.
-
Syringe 600 mL of anhydrous DME into the flask.
-
Cut lithium metal (8.52 g, 1.23 mol) into small pieces and add it to the stirred suspension.[7]
-
Heat the mixture at reflux for 1 hour. A black suspension of the low-valent titanium reagent will form.
-
Remove the heating mantle and, once the refluxing has ceased, add 2-adamantanone (15.36 g, 0.102 mol) in one portion.
-
Heat the reaction mixture at reflux for 18 hours.[7]
-
After cooling to room temperature, add 400 mL of petroleum ether and stir for 15 minutes.
-
Filter the mixture through a coarse-sintered glass funnel. Wash the black residue in the flask and on the filter with petroleum ether.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from ethyl acetate to obtain pure adamantylideneadamantane.
Applications in Drug Development and Materials Science
The McMurry coupling has found significant applications in the synthesis of complex molecules with important biological and material properties.
-
Anticancer Agents: The reaction is a key step in the synthesis of Tamoxifen and its analogs, which are used in the treatment of breast cancer.[7] It is also employed in the preparation of other tri- and tetra-arylethylene compounds investigated as tubulin polymerization inhibitors.[7]
-
Molecular Motors: The synthesis of first-generation molecular motors has utilized the McMurry reaction to create the central double bond.[3]
-
Functional Materials: Tetraphenylethylene (TPE) and its derivatives, readily synthesized via McMurry coupling, are cornerstone molecules in the field of aggregation-induced emission (AIE), with applications in fluorescent probes and sensors.[1]
The diagram below illustrates the relationship between the McMurry coupling and its applications in synthesizing key molecular scaffolds.
Caption: Applications of the McMurry coupling reaction.
Conclusion
The McMurry coupling reaction remains a highly relevant and efficient method for the synthesis of symmetrical alkenes, particularly those that are sterically congested. Its operational simplicity, tolerance to various functional groups (with appropriate choice of reagents), and broad substrate scope make it an invaluable tool for researchers in academia and industry. The protocols and data provided herein serve as a practical guide for the successful implementation of this important transformation in the laboratory.
References
- 1. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. McMurry reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: 1H and 13C NMR Spectral Assignment for 3,4-diethyl-3-hexene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the acquisition and interpretation of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 3,4-diethyl-3-hexene. Due to the symmetrical nature of this tetrasubstituted alkene, the NMR spectra are relatively simple, yet they provide unambiguous confirmation of its structure. This document outlines the experimental procedure, predicted spectral data, and a thorough assignment of the proton and carbon signals.
Introduction
This compound is a symmetrical alkene. Its structure presents a point of interest for spectroscopic analysis due to the equivalence of several of its proton and carbon atoms. NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2] 1H NMR provides information about the electronic environment and connectivity of protons, while 13C NMR offers insights into the carbon framework of the molecule. This note details the expected 1H and 13C NMR spectra of this compound and provides a guide for their assignment.
Predicted Spectral Data
Due to the symmetry of this compound, the molecule has only three unique carbon environments and three unique proton environments. The predicted chemical shifts are based on established principles of NMR spectroscopy for alkenes and correlation tables.[3][4][5][6][7][8]
Structure and Atom Numbering:
Caption: Structure of this compound with atom numbering.
Table 1: Predicted 1H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | ~1.0 | Triplet | 12H | -CH3 (C1, C6, C8, C10) |
| B | ~2.0 | Quartet | 8H | -CH2- (C2, C5, C7, C9) |
Note: Due to the symmetry, the two ethyl groups attached to the double bond are chemically equivalent, and within each ethyl group, the methyl and methylene (B1212753) protons will have distinct signals.
Table 2: Predicted 13C NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 1 | ~14 | Primary (CH3) | C1, C6, C8, C10 |
| 2 | ~25 | Secondary (CH2) | C2, C5, C7, C9 |
| 3 | ~135 | Quaternary (C=) | C3, C4 |
Note: The alkenyl (sp2) carbons of the C=C double bond typically resonate in the downfield region, generally between 100 and 170 ppm.[1][2] The sp3 hybridized carbons adjacent to the double bond (allylic carbons) appear at approximately 20-40 ppm.[1]
Experimental Protocol
The following is a general protocol for obtaining 1H and 13C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
1H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30 or similar).
-
Number of Scans: 8-16.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 10-12 ppm.
-
-
13C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).
-
Number of Scans: 128-1024 (or more, as 13C has a low natural abundance).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 200-220 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the peaks in the 1H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective protons and carbons in the molecule.
Spectral Interpretation and Assignment
1H NMR Spectrum:
-
Signal A (~1.0 ppm, Triplet): This upfield signal is characteristic of methyl protons (-CH3). The triplet multiplicity arises from the coupling with the adjacent two protons of the methylene group (n+1 rule, 2+1=3). The integration of 12H corresponds to the four equivalent methyl groups.
-
Signal B (~2.0 ppm, Quartet): This signal is assigned to the methylene protons (-CH2-). The quartet multiplicity is due to coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4). The integration of 8H corresponds to the four equivalent methylene groups. These protons are deshielded compared to the methyl protons due to their proximity to the electron-withdrawing double bond.
13C NMR Spectrum:
-
Signal 1 (~14 ppm): This upfield signal is assigned to the methyl carbons (C1, C6, C8, C10).
-
Signal 2 (~25 ppm): This signal corresponds to the methylene carbons (C2, C5, C7, C9).
-
Signal 3 (~135 ppm): This downfield signal is characteristic of the sp2-hybridized carbons of the double bond (C3, C4).[2][3][4] The lack of attached protons means this will be a singlet in a proton-coupled 13C spectrum.
Logical Workflow for Spectral Assignment
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistryguide.com [organicchemistryguide.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
GC-MS analysis and fragmentation pattern of 3,4-diethyl-3-hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 3,4-diethyl-3-hexene using Gas Chromatography-Mass Spectrometry (GC-MS). It includes instrument parameters, sample preparation guidelines, and an analysis of the compound's mass spectrometry fragmentation pattern. The provided methodologies are intended to offer a robust starting point for the identification and quantification of this compound in various matrices.
Introduction
This compound is a branched alkene with the molecular formula C10H20 and a molecular weight of 140.27 g/mol .[1] Accurate identification and quantification of such compounds are crucial in various fields, including petrochemical analysis, environmental monitoring, and as intermediates in pharmaceutical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation and identification of volatile and semi-volatile organic compounds like this compound. This document outlines a comprehensive GC-MS method and details the expected fragmentation pattern under electron ionization (EI), facilitating its unambiguous identification.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Standard Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Extraction (if applicable): For solid or liquid matrices, a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) should be employed to isolate the volatile organic compounds.[2]
-
Final Sample Preparation: The final sample for injection should be clear and free of particulate matter. If necessary, filter the sample through a 0.45 µm syringe filter. The final concentration should fall within the range of the calibration curve.
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point for the analysis of this compound on a standard GC-MS system.
Gas Chromatograph (GC) Parameters:
| Parameter | Value |
| Column | Non-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes |
Mass Spectrometer (MS) Parameters:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
Data Presentation
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data for the most prominent peaks, based on the NIST database, are summarized in the table below.
Table 1: Prominent Fragment Ions of this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 41 | 45 | [C3H5]+ |
| 55 | 90 | [C4H7]+ |
| 69 | 100 | [C5H9]+ |
| 83 | 35 | [C6H11]+ |
| 97 | 20 | [C7H13]+ |
| 111 | 5 | [C8H15]+ |
| 140 | 15 | [C10H20]+• (Molecular Ion) |
Data obtained from the NIST WebBook.[1][3]
Fragmentation Pattern
The fragmentation of alkenes in EI-MS is primarily driven by the stability of the resulting carbocations.[4][5][6] The most common fragmentation pathway for alkenes is allylic cleavage, which leads to the formation of resonance-stabilized allylic cations.[4][6]
For this compound, the molecular ion ([M]+•) is observed at m/z 140. The base peak at m/z 69 is likely due to the formation of a stable tertiary allylic carbocation resulting from the cleavage of a C-C bond beta to the double bond. Other significant fragments at m/z 55 and 41 represent further fragmentation and rearrangements of the primary fragments.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Proposed fragmentation of this compound.
References
Application Note: Purification of 3,4-Diethyl-3-hexene by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diethyl-3-hexene is a tetrasubstituted alkene that may serve as a building block in organic synthesis. Its purity is crucial for subsequent reactions and the synthesis of target molecules. This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using column chromatography. The primary impurities targeted for removal are the precursor alcohol (3,4-diethyl-3-hexanol) from a dehydration reaction, and isomeric alkene byproducts. Column chromatography is an effective technique for separating compounds based on their differential adsorption to a stationary phase.[1] Due to the non-polar nature of the target alkene, a normal-phase chromatography setup with a polar stationary phase and a non-polar mobile phase is employed.
Principle of Separation
The separation of this compound from more polar impurities, such as residual alcohol, is based on the principle of adsorption chromatography. The stationary phase, silica (B1680970) gel, is highly polar, while the mobile phase, hexane (B92381), is non-polar.[1] The non-polar this compound has a weak affinity for the polar silica gel and will travel down the column more quickly with the non-polar mobile phase.[1] In contrast, more polar impurities will have a stronger interaction with the silica gel and will elute more slowly.[1] This difference in elution rates allows for the effective separation and purification of the desired alkene.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Grade/Specification | Supplier |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
| n-Hexane | HPLC Grade | Standard Supplier |
| Ethyl Acetate (B1210297) | HPLC Grade | Standard Supplier |
| Crude this compound | N/A | From Synthesis |
| Glass chromatography column | 50 cm length, 2.5 cm diameter | Standard Supplier |
| Collection tubes | 13 x 100 mm | Standard Supplier |
| TLC plates | Silica gel 60 F254 | Standard Supplier |
| Iodine | Reagent Grade | Standard Supplier |
| Potassium Permanganate | Reagent Grade | Standard Supplier |
Table 2: Thin-Layer Chromatography (TLC) Analysis
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Visualization Method |
| This compound | 99:1 | ~0.8 | Iodine vapor, KMnO4 stain |
| 3,4-Diethyl-3-hexanol | 99:1 | ~0.2 | Iodine vapor, KMnO4 stain |
| Isomeric Alkenes | 99:1 | ~0.7-0.9 | Iodine vapor, KMnO4 stain |
Table 3: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (approx. 50 g) |
| Column Dimensions | 2.5 cm inner diameter, 30 cm packed height |
| Mobile Phase (Eluent) | 100% n-Hexane |
| Flow Rate | ~2-3 mL/min (Flash Chromatography) |
| Sample Loading | Dry Loading |
| Fraction Size | 10 mL |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[1]
-
Spotting: Dissolve a small amount of the crude this compound mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of the chosen mobile phase (start with 100% hexane and test various hexane:ethyl acetate ratios, e.g., 99:1, 95:5). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front with a pencil. Since this compound is not UV-active, visualize the spots using one of the following methods:
-
Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Non-polar compounds will appear as brown spots.[2]
-
Potassium Permanganate (KMnO4) Stain: Prepare a solution of KMnO4 (1.5 g), K2CO3 (10 g), and 10% NaOH (1.25 mL) in 200 mL of water. Dip the TLC plate into the stain and gently heat with a heat gun. Alkenes and alcohols will appear as yellow-brown spots on a purple background.[3]
-
-
Rf Calculation: Calculate the retention factor (Rf) for each spot. The ideal mobile phase for column chromatography will provide a good separation between the desired product (Rf ≈ 0.3-0.4) and its impurities. For non-polar compounds like this compound, elution with 100% hexane is often sufficient to separate it from more polar impurities.
Column Chromatography Protocol
This protocol outlines the purification of approximately 1 gram of crude this compound.
-
Secure a glass chromatography column vertically to a retort stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[4]
-
Add a thin layer (approx. 0.5 cm) of sand over the cotton plug.
-
In a beaker, prepare a slurry of silica gel (approx. 50 g) in n-hexane (approx. 150 mL).[4]
-
Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (approx. 30 cm). Do not let the top of the silica gel run dry.
-
Once the silica gel has settled, add a thin layer of sand on top to protect the surface from disturbance during sample and eluent addition.[4]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Dry loading is recommended for non-polar compounds to ensure a concentrated band at the start of the separation.
-
Dissolve the crude this compound (approx. 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 g) to the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.
-
Carefully add the silica gel-adsorbed sample to the top of the prepared column.
-
Carefully add n-hexane to the top of the column, ensuring not to disturb the sand layer.
-
Open the stopcock and begin collecting the eluent in numbered test tubes (fractions of 10 mL).
-
Apply gentle pressure to the top of the column (flash chromatography) to achieve a steady flow rate of approximately 2-3 mL/min.
-
Maintain a constant level of eluent at the top of the column throughout the process.
-
Analyze the collected fractions by TLC using the same mobile phase and visualization technique as in the method development step.
-
Spot every few fractions on a TLC plate to track the elution of the compounds.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Confirm the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Polymerization of 3,4-Diethyl-3-hexene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,4-Diethyl-3-hexene is a tetra-substituted olefin. Due to its steric hindrance around the double bond, its polymerization presents unique challenges and opportunities. This document provides an overview of potential polymerization strategies for this compound, focusing on cationic and Ziegler-Natta polymerization methods. The protocols provided are based on general principles of alkene polymerization and should be considered as starting points for experimental design.
Polymerization Strategies
The highly substituted nature of the double bond in this compound suggests that it would be a challenging monomer to polymerize. High steric hindrance can inhibit the approach of the monomer to the active center of the growing polymer chain. However, under specific conditions, polymerization may be achievable.
Two plausible routes for the polymerization of this compound are:
-
Cationic Polymerization: This method is often used for alkenes with electron-donating substituents that can stabilize a carbocationic intermediate.[1] The ethyl groups in this compound are weakly electron-donating, which could support a cationic mechanism.
-
Ziegler-Natta Polymerization: This coordination polymerization method is versatile for a wide range of olefins. While typically more effective for less substituted alkenes like ethylene (B1197577) and propylene, certain catalyst systems might facilitate the polymerization of more hindered monomers.
Experimental Protocols
The following are proposed experimental protocols for the polymerization of this compound. These are general guidelines and may require optimization.
Cationic Polymerization Protocol
Cationic polymerization is initiated by an electrophile, leading to a carbocationic propagating species.[2] For this compound, the formation of a tertiary carbocation upon protonation of the double bond would be relatively stable, though sterically hindered.
Materials:
-
This compound (purified by distillation over a drying agent like CaH₂)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methanol (B129727) (for quenching)
Procedure:
-
Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is assembled. The glassware should be oven-dried and cooled under a stream of dry nitrogen.
-
Monomer and Solvent Addition: The flask is charged with anhydrous dichloromethane (50 mL) and freshly distilled this compound (5 g, 35.6 mmol) via syringe under a nitrogen atmosphere.
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Initiator Preparation: In a separate dry syringe, the initiator solution is prepared by dissolving BF₃·OEt₂ (e.g., 0.1 mL, 0.8 mmol) in 1 mL of anhydrous dichloromethane.
-
Initiation: The initiator solution is added dropwise to the cold, stirred monomer solution. The reaction is often rapid.
-
Polymerization: The reaction is maintained at the low temperature with continuous stirring. The progress of the polymerization can be monitored by taking aliquots at regular intervals and analyzing for monomer conversion by Gas Chromatography (GC).
-
Quenching: After the desired reaction time (e.g., 1-2 hours), the polymerization is terminated by the slow addition of cold methanol (10 mL).
-
Polymer Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is precipitated by pouring the solution into a large volume of methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.
Proposed Experimental Conditions for Cationic Polymerization:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer Concentration | 0.5 M | 1.0 M | 0.7 M |
| Initiator | BF₃·OEt₂ | AlCl₃ | TiCl₄ |
| [Monomer]/[Initiator] | 100:1 | 200:1 | 150:1 |
| Solvent | Dichloromethane | Hexane | Toluene (B28343) |
| Temperature | -78 °C | -40 °C | 0 °C |
| Time | 2 hours | 4 hours | 1 hour |
Ziegler-Natta Polymerization Protocol
Ziegler-Natta catalysts are coordination catalysts that can be effective for olefin polymerization. A typical system consists of a transition metal halide (e.g., TiCl₄) and an organoaluminum compound (e.g., triethylaluminium, Al(C₂H₅)₃).
Materials:
-
This compound (purified)
-
Anhydrous toluene
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminium (Al(C₂H₅)₃)
-
Methanol (for quenching)
-
Acidified methanol (1% HCl)
Procedure:
-
Reactor Setup: A dry, nitrogen-purged Schlenk flask equipped with a magnetic stirrer is used.
-
Catalyst Preparation: In the reaction flask, anhydrous toluene (50 mL) is introduced. A solution of TiCl₄ in toluene (e.g., 0.1 M) is added, followed by the dropwise addition of a solution of Al(C₂H₅)₃ in toluene (e.g., 1 M) at a controlled temperature (e.g., 0 °C). The molar ratio of Al/Ti can be varied (e.g., 2:1 to 4:1). The mixture is stirred to form the catalyst complex.
-
Monomer Addition: Freshly distilled this compound (5 g, 35.6 mmol) is added to the catalyst slurry.
-
Polymerization: The reaction mixture is heated to the desired temperature (e.g., 50-70 °C) and stirred vigorously. The polymerization is allowed to proceed for a set time (e.g., 4-24 hours).
-
Quenching: The reaction is cooled to room temperature and quenched by the slow addition of methanol (20 mL).
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of acidified methanol.
-
Purification and Drying: The polymer is collected by filtration, washed extensively with methanol, and dried in a vacuum oven.
Proposed Experimental Conditions for Ziegler-Natta Polymerization:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer Concentration | 0.5 M | 1.0 M | 0.7 M |
| Catalyst System | TiCl₄/Al(C₂H₅)₃ | VCl₄/Al(i-Bu)₂H | Cp₂ZrCl₂/MAO |
| [Al]/[Ti] Ratio | 3:1 | 4:1 | (MAO as cocatalyst) |
| Solvent | Toluene | Heptane | Toluene |
| Temperature | 70 °C | 50 °C | 60 °C |
| Time | 12 hours | 24 hours | 8 hours |
Visualizations
Experimental Workflow
Caption: General workflow for the polymerization of this compound.
Cationic Polymerization Mechanism
Caption: Simplified mechanism of cationic polymerization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-diethyl-3-hexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-diethyl-3-hexene. The primary focus is on the common acid-catalyzed dehydration of 3,4-diethyl-3-hexanol (B103749), a frequent synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the acid-catalyzed dehydration of 3,4-diethyl-3-hexanol?
In the acid-catalyzed dehydration of 3,4-diethyl-3-hexanol, the major product is typically the most stable alkene, following Zaitsev's rule. However, due to the formation of a tertiary carbocation intermediate, a mixture of isomeric alkenes is expected. The primary products are (E)- and (Z)-3,4-diethyl-3-hexene. Significant side products, arising from a hydride shift to form a more stable carbocation, include (E)- and (Z)-3,4-diethyl-2-hexene.[1]
Q2: What analytical techniques are recommended for identifying and quantifying the product mixture?
Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for separating and identifying the isomeric alkene products.[2] The gas chromatogram will show the relative amounts of each isomer, while the mass spectra will help in confirming their structures. For quantitative analysis, gas chromatography with flame ionization detection (GC-FID) is highly effective, especially when calibrated with standards.
Q3: How can I minimize the formation of side products?
Controlling the reaction conditions is crucial for minimizing side products. Lower reaction temperatures and the use of a milder dehydrating agent (e.g., oxalic acid instead of concentrated sulfuric acid) can sometimes improve selectivity.[1] Efficient removal of the alkene products from the reaction mixture as they form (e.g., by distillation) can also prevent further isomerization.
Q4: My reaction yield is low. What are the potential causes?
Low yields can result from several factors:
-
Incomplete reaction: The dehydration may not have gone to completion. Try increasing the reaction time or temperature.
-
Loss of product during workup: The alkene products are volatile. Ensure efficient condensation during distillation and minimize evaporative losses.
-
Side reactions: Polymerization of the alkenes can occur in the presence of strong acid. Using a less concentrated acid or a milder catalyst can mitigate this.
-
Starting material purity: Impurities in the 3,4-diethyl-3-hexanol can interfere with the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High proportion of 3,4-diethyl-2-hexene (B1634181) isomers | Carbocation rearrangement (hydride shift) is favored under the reaction conditions. | Use a less coordinating acid catalyst (e.g., oxalic acid).[1] Employ lower reaction temperatures to favor the kinetic product, although this may slow down the reaction rate. |
| Presence of unreacted 3,4-diethyl-3-hexanol | The dehydration reaction is incomplete. | Increase the reaction temperature or use a stronger acid catalyst (e.g., a higher concentration of sulfuric acid). Note that harsher conditions may increase side product formation. Alternatively, increase the reaction time. |
| Formation of a polymeric residue | Acid-catalyzed polymerization of the alkene products. | Use a milder acid catalyst or a lower concentration of a strong acid. Remove the alkene products from the reaction mixture by distillation as they are formed. |
| Difficulty in separating isomeric products | The boiling points of the isomeric alkenes are very close. | Use a high-efficiency fractional distillation column for separation. For analytical purposes, preparative gas chromatography (prep-GC) can be employed to isolate pure isomers.[1] |
Data Presentation: Common Side Products
The following table summarizes the expected products from the dehydration of 3,4-diethyl-3-hexanol. The exact distribution can vary based on reaction conditions.
| Product | Structure | Type | Expected Abundance |
| (E)-3,4-diethyl-3-hexene | Major Product | High | |
| (Z)-3,4-diethyl-3-hexene | Major Product | Moderate to High | |
| (E)-3,4-diethyl-2-hexene | Side Product (Rearrangement) | Low to Moderate | |
| (Z)-3,4-diethyl-2-hexene | Side Product (Rearrangement) | Low |
Experimental Protocols
Protocol 1: Synthesis of 3,4-diethyl-3-hexanol via Grignard Reaction
This protocol describes the synthesis of the starting alcohol from 3-pentanone (B124093) and ethyl magnesium bromide.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
3-Pentanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.
-
Place magnesium turnings in the flask.
-
Add a solution of ethyl bromide in anhydrous diethyl ether to the dropping funnel.
-
Add a small amount of the ethyl bromide solution to the magnesium to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.
-
Once the reaction starts, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
Cool the Grignard reagent in an ice bath.
-
Add a solution of 3-pentanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to stir at room temperature for one hour.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the diethyl ether by rotary evaporation to yield crude 3,4-diethyl-3-hexanol.
-
Purify the product by distillation.
Protocol 2: Dehydration of 3,4-diethyl-3-hexanol
This is a general protocol for the acid-catalyzed dehydration.
Materials:
-
3,4-diethyl-3-hexanol
-
Dehydrating agent (e.g., concentrated sulfuric acid, phosphoric acid, or oxalic acid)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous calcium chloride
Procedure:
-
Place 3,4-diethyl-3-hexanol in a round-bottom flask.
-
Slowly add the dehydrating agent while cooling the flask in an ice bath.
-
Set up a fractional distillation apparatus.
-
Gently heat the mixture to distill the alkene products. The boiling point of this compound is approximately 156-158 °C.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Perform a final distillation to purify the this compound.
-
Analyze the product mixture using GC-MS to determine the isomer distribution.
Mandatory Visualization
Caption: Troubleshooting workflow for common side products in this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for High-Yield 3,4-Diethyl-3-hexene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the synthesis of 3,4-diethyl-3-hexene.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: What is the most common and reliable synthetic route for producing this compound?
A1: The most straightforward and frequently employed method is the acid-catalyzed dehydration of 3,4-diethyl-3-hexanol (B103749). This tertiary alcohol precursor is readily synthesized via the Grignard reaction between propylmagnesium bromide and 3-pentanone (B124093). This two-step approach is generally reliable and scalable.
Q2: My dehydration reaction is resulting in a very low yield. What are the potential causes and solutions?
A2: Low yields in the dehydration of 3,4-diethyl-3-hexanol can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached equilibrium or may be proceeding too slowly. Consider increasing the reaction time or temperature.
-
Suboptimal Catalyst Activity: The acid catalyst (e.g., sulfuric acid, oxalic acid, or a solid acid catalyst) may be old, contaminated, or used in an insufficient amount.[1][2] Ensure the catalyst is fresh and consider a modest increase in its concentration.
-
Reversibility: Dehydration is a reversible reaction. Efficiently removing the water byproduct as it forms will drive the equilibrium toward the alkene product. Using a Dean-Stark apparatus is highly recommended for this purpose.
-
Product Loss During Work-up: this compound is volatile. Ensure that condensers are efficient and avoid excessive heat during solvent removal by rotary evaporation.
Q3: I am observing the formation of multiple alkene isomers. How can I improve the selectivity for this compound?
A3: The formation of isomeric alkenes is a common challenge in elimination reactions. To favor the more substituted (Zaitsev) product, this compound, consider the following:
-
Reaction Temperature: Higher temperatures generally favor the thermodynamically more stable, more substituted alkene. However, excessively high temperatures can lead to charring and other side reactions.
-
Choice of Acid: While strong acids like sulfuric acid are effective, they can be aggressive and lead to rearrangements or polymerization. Milder acids or solid acid catalysts like HZSM-5 zeolite can sometimes offer improved selectivity.[2]
-
Steric Hindrance: Using a less sterically hindered base/acid catalyst system can favor the Zaitsev product.
Q4: What are the best practices for purifying the final product?
A4: Purifying this compound from unreacted alcohol and isomeric byproducts requires careful technique:
-
Aqueous Work-up: First, perform an aqueous work-up to remove the acid catalyst and other water-soluble impurities. Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to help remove water.[3]
-
Fractional Distillation: Due to the likely close boiling points of the alkene isomers and the starting alcohol, fractional distillation is the most effective method for purification on a larger scale. Use an efficient fractionating column (e.g., Vigreux) and carefully monitor the temperature at the distillation head.[2]
-
Flash Chromatography: For smaller scales or for separating isomers with very close boiling points, flash column chromatography on silica (B1680970) gel using a nonpolar eluent (e.g., hexanes) can be effective.[3]
Q5: My Grignard reaction to synthesize the precursor alcohol is failing or giving low yields. What should I check?
A5: Grignard reactions are highly sensitive to conditions:
-
Anhydrous Conditions: The most critical factor is the complete absence of water. All glassware must be flame-dried or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Initiation: Sometimes the reaction fails to start. Adding a small crystal of iodine or a few drops of pre-formed Grignard reagent can help initiate the reaction. Ensure the magnesium turnings are fresh and not oxidized.
-
Side Reactions: To minimize the enolization of the 3-pentanone starting material, add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0°C).[4]
Data Presentation: Optimizing Dehydration Conditions
The following table provides an example of how to structure an optimization study for the dehydration of 3,4-diethyl-3-hexanol.
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (Target:Other) |
| 1 | H₂SO₄ | 5 | 120 | 2 | 65 | 85:15 |
| 2 | H₂SO₄ | 5 | 140 | 2 | 78 | 90:10 |
| 3 | H₂SO₄ | 10 | 140 | 2 | 82 | 88:12 |
| 4 | Oxalic Acid | 10 | 150 | 4 | 72 | 92:8 |
| 5 | HZSM-5 | 15 (w/w%) | 160 | 3 | 85 | 95:5 |
Experimental Protocols
Protocol 1: Synthesis of 3,4-diethyl-3-hexanol (Grignard Reaction)
This protocol outlines the synthesis of the alcohol precursor.
-
Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet. Place magnesium turnings (1.2 eq) in the flask.
-
Initiation: Add a small volume of a solution of 1-bromopropane (B46711) (1.1 eq) in anhydrous diethyl ether via the dropping funnel. If the reaction does not start (indicated by bubbling), add a single crystal of iodine.
-
Grignard Formation: Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction: Cool the resulting Grignard reagent to 0°C using an ice bath. Slowly add a solution of 3-pentanone (1.0 eq) in anhydrous diethyl ether dropwise with vigorous stirring.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-diethyl-3-hexanol.
Protocol 2: Dehydration of 3,4-diethyl-3-hexanol
This protocol describes the conversion of the alcohol to the target alkene.
-
Setup: Place the crude 3,4-diethyl-3-hexanol into a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reaction: Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%). Heat the mixture to a steady reflux (approx. 140-150°C).
-
Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected. Progress can also be monitored by TLC or GC analysis.
-
Work-up: Cool the reaction mixture to room temperature. Carefully transfer it to a separatory funnel and dilute with diethyl ether. Wash the organic layer with water, then with a 10% sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.[2]
Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting process.
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting logic for low-yield synthesis reactions.
References
Technical Support Center: Stereoselective Synthesis of 3,4-diethyl-3-hexene
Welcome to the technical support center for the stereoselective synthesis of 3,4-diethyl-3-hexene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this sterically hindered, tetra-substituted alkene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main challenge is controlling the stereochemistry of the tetrasubstituted double bond to selectively form either the E or Z isomer. Steric hindrance from the four ethyl groups makes bond formation difficult and often leads to low yields and mixtures of isomers. Key difficulties include:
-
Achieving high E/Z selectivity: Many standard olefination reactions yield mixtures of stereoisomers which can be difficult to separate.
-
Low reaction yields: Steric crowding around the reacting centers can significantly slow down the reaction or lead to side products.[1]
-
Purification: The E and Z isomers of this compound have very similar physical properties, making separation by standard techniques like distillation or column chromatography challenging.
Q2: Which synthetic methods are commonly used to synthesize this compound and other tetrasubstituted alkenes?
A2: Several methods can be employed, with varying degrees of success and stereoselectivity. The most common are:
-
McMurry Reaction: This involves the reductive coupling of two ketone molecules (in this case, 3-pentanone) using a low-valent titanium reagent. It is one of the most effective methods for synthesizing symmetrical, sterically hindered alkenes.[2][3][4]
-
Wittig Reaction and its modifications (e.g., Horner-Wadsworth-Emmons): This reaction involves an aldehyde or ketone reacting with a phosphonium (B103445) ylide. While powerful, achieving high stereoselectivity for tetrasubstituted alkenes is notoriously difficult and often depends on the nature of the ylide and reaction conditions.[5][6][7][8][9] Stabilized ylides tend to favor the E-alkene, while non-stabilized ylides often give the Z-alkene.[9]
-
Suzuki and other Cross-Coupling Reactions: These methods can be used to construct the alkene by forming one of the carbon-carbon bonds of the double bond, often with good stereocontrol.[10]
-
Alkyne Difunctionalization: Newer methods involve the stereoselective addition of two different groups across an alkyne (e.g., 3-hexyne) to build the tetrasubstituted alkene framework.[11]
Q3: How can I spectroscopically differentiate between the E and Z isomers of this compound?
A3: Differentiating the isomers requires careful analysis of spectroscopic data:
-
¹H NMR: The chemical shifts of the vinylic protons (if any were present) and the allylic protons will be different due to the different spatial arrangement of the ethyl groups. For this compound, the key is the difference in shielding experienced by the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethyl groups.
-
¹³C NMR: The chemical shifts of the olefinic carbons and the allylic carbons will differ between the E and Z isomers. Steric compression in the Z isomer can cause the allylic carbon signals to appear at a different shift compared to the E isomer.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: This is a powerful 2D NMR technique that can definitively establish stereochemistry. For the Z isomer, an NOE correlation would be expected between the protons of the ethyl groups on the same side of the double bond. This correlation would be absent in the E isomer.
Troubleshooting Guides
Problem 1: Low Yield in McMurry Coupling of 3-Pentanone (B124093)
| Possible Cause | Troubleshooting Steps & Solutions |
| Inactive Titanium Reagent | The low-valent titanium species is highly sensitive to air and moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[12] Use freshly opened or purified solvents like THF.[2] The reducing agent (e.g., Zn dust, Zn-Cu couple) must be activated. |
| Incomplete Reaction | The reaction is often heterogeneous and requires vigorous stirring to ensure proper mixing of the carbonyl compound with the titanium slurry.[4] Reaction times can be long (several hours) and often require heating to reflux. Monitor the reaction by TLC or GC to track the consumption of the starting material.[13] |
| Formation of Pinacol (B44631) Byproduct | The pinacol (1,2-diol) is an intermediate in the reaction.[2][14] If the reaction temperature is too low or the titanium reagent is not sufficiently reducing, the reaction may stall at the pinacol stage. Increasing the temperature or reaction time can promote deoxygenation to the alkene. |
| Product Loss During Workup | The workup for a McMurry reaction can be messy. Ensure you perform multiple extractions to recover all the product from the aqueous and solid phases.[12] The product is volatile, so care should be taken during solvent removal. |
Problem 2: Poor E/Z Stereoselectivity
| Possible Cause | Troubleshooting Steps & Solutions |
| Reaction Conditions (Wittig) | For Wittig-type reactions, stereoselectivity is highly dependent on conditions. Salt-free conditions with non-stabilized ylides typically favor the Z-isomer. The presence of lithium salts can lead to equilibration and favor the more thermodynamically stable E-isomer.[6][8] Consider using the Schlosser modification for higher E-selectivity. |
| Thermodynamic Equilibration | If the reaction conditions (e.g., high temperature, presence of acid/base catalysts) allow for isomerization, a thermodynamic mixture of isomers may result. Try running the reaction at a lower temperature or for a shorter duration. |
| Nature of Substrates | The inherent steric and electronic properties of the reactants play a crucial role. For some synthetic routes, achieving high selectivity may not be possible, and an alternative synthetic strategy should be considered. |
Problem 3: Difficulty in Separating E/Z Isomers
| Possible Cause | Troubleshooting Steps & Solutions |
| Similar Physical Properties | The boiling points and polarities of the E and Z isomers are often very close, making standard separation difficult. |
| Separation Techniques | Preparative Gas Chromatography (GC): This can be an effective, albeit small-scale, method for separating volatile isomers with close boiling points.[15] AgNO₃-Impregnated Silica (B1680970) Gel Chromatography: Alkenes can form weak π-complexes with silver ions. The stability of these complexes can differ between stereoisomers, allowing for separation on a silver nitrate-impregnated silica gel column.[16] Photoisomerization: It may be possible to irradiate a mixture of isomers to enrich one over the other, followed by purification.[17] |
Data Presentation: Comparison of Synthetic Methods
| Method | Key Reagents | Typical Yield (%) | E/Z Ratio | Key Advantages/Disadvantages |
| McMurry Reaction | 3-Pentanone, TiCl₃ (or TiCl₄), Zn(Cu) or LiAlH₄ | 40 - 70% | Not highly selective; often gives mixtures | Adv: Excellent for symmetrical, sterically hindered alkenes.[3] Disadv: Harsh conditions, sensitive to air/water, often poor stereoselectivity. |
| Wittig Reaction | Ethyltriphenylphosphonium bromide, base (e.g., n-BuLi), 3-Pentanone | 30 - 60% | Highly variable; depends on ylide stabilization and conditions | Adv: Wide functional group tolerance. Disadv: Poor stereocontrol for tetrasubstituted alkenes; formation of triphenylphosphine (B44618) oxide byproduct can complicate purification.[5][6] |
| Suzuki Coupling | (E/Z)-2-bromo-2-butene derivative, diethylzinc, Pd catalyst | 60 - 85% | >95:5 (retention of stereochemistry) | Adv: Mild conditions, high stereoselectivity possible. Disadv: Requires stereochemically pure vinyl halide/boronate starting materials. |
Experimental Protocols
Key Experiment: McMurry Synthesis of this compound
Objective: To synthesize this compound via the reductive coupling of 3-pentanone.
Reagents:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
3-Pentanone
-
Anhydrous Tetrahydrofuran (THF)
-
Petroleum Ether
-
10% Aqueous HCl
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: a. Under an inert argon atmosphere, add zinc dust to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer. b. Add anhydrous THF to the flask to create a slurry. c. Cool the flask in an ice bath and slowly add TiCl₄ dropwise via syringe. The mixture will turn from yellow to black. d. After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. The active low-valent titanium reagent is formed as a black slurry.[18]
-
Coupling Reaction: a. Cool the titanium slurry to room temperature. b. Dissolve 3-pentanone in anhydrous THF. c. Add the 3-pentanone solution dropwise to the vigorously stirred titanium slurry. d. After addition, heat the reaction mixture to reflux for 4-6 hours.
-
Workup and Purification: a. Cool the reaction mixture to room temperature and quench by slowly adding 10% aqueous HCl until the black color disappears. b. Transfer the mixture to a separatory funnel and extract three times with petroleum ether. c. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). d. Filter off the drying agent and carefully remove the solvent by rotary evaporation. e. Analyze the crude product by GC-MS and NMR to determine the yield and E/Z ratio. Purify by fractional distillation or preparative GC if necessary.
Visualizations
Caption: Decision workflow for selecting a synthetic route to this compound.
Caption: Troubleshooting flowchart for low yield in McMurry coupling reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Divergent and Stereoselective Synthesis of Tetraarylethylenes from Vinylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. McMurry Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. qs-gen.com [qs-gen.com]
- 18. Atypical McMurry Cross-Coupling Reactions Leading to a New Series of Potent Antiproliferative Compounds Bearing the Key [Ferrocenyl-Ene-Phenol] Motif - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Catalyst Impurities from 3,4-diethyl-3-hexene
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing catalyst impurities from 3,4-diethyl-3-hexene.
Frequently Asked Questions (FAQs)
Q1: What are the common catalyst impurities found in crude this compound?
A1: this compound is typically synthesized via olefin dimerization or metathesis. Consequently, common catalyst impurities are residues from these processes. These may include ruthenium-based catalysts like Grubbs' catalysts, rhodium-based catalysts such as Wilkinson's catalyst, or zirconocene-based systems used for alkene dimerization.[1][2][3] These residual metals and their associated ligands are often the primary source of contamination.
Q2: My purified this compound has a persistent color (e.g., pink, yellow, brown). What is the cause and how can I remove it?
A2: A persistent color in the final product often indicates the presence of residual metal catalyst complexes.[1][4] For instance, ruthenium byproducts from metathesis reactions are known to be highly colored.[5][6] The most effective methods for removing these colored impurities are treatment with activated carbon or purification by column chromatography over silica (B1680970) gel or alumina.[4][7][8]
Q3: How can I effectively remove ruthenium-based catalyst residues (e.g., Grubbs' catalyst)?
A3: Ruthenium residues can be challenging to remove completely. A highly effective method involves treating the crude product with a scavenger agent, such as dimethyl sulfoxide (B87167) (DMSO) or triphenylphosphine (B44618) oxide, followed by filtration through a plug of silica gel.[5] Using a polar isocyanide to form a polar coordination complex that is easily removed by silica gel filtration is another rapid and efficient method.[9] For pharmaceutical applications where very low ruthenium levels are required, specialized metal scavengers or treatment with activated carbon can be employed.[6][10]
Q4: What is the recommended procedure for removing rhodium-based catalyst impurities?
A4: Rhodium catalysts, such as Wilkinson's catalyst, can be removed through several methods.[11] Passing the crude product solution through a bed of activated carbon is an effective technique for adsorbing dissolved rhodium compounds.[7] Another approach involves precipitation of the metal complex by adding an organic sulfur compound, followed by filtration.[12] For many applications, standard silica gel column chromatography is also sufficient to separate the non-polar alkene product from the more polar rhodium complexes.[11]
Q5: Is a simple filtration through a pad of Celite® or a short silica plug sufficient for purification?
A5: While filtration through Celite® can remove insoluble particles, it is often ineffective against dissolved or very fine catalyst residues. A short plug of silica gel can be more effective, especially for removing baseline impurities from a reaction that has gone to completion.[13] However, for complete removal of colored and polar catalyst byproducts, a full column chromatography or treatment with a specific adsorbent like activated carbon is generally required.[5][13]
Q6: When is it appropriate to use activated carbon for purification?
A6: Activated carbon is particularly useful when dealing with highly colored impurities or when needing to remove catalyst residues to very low levels (ppm).[7][14] It functions by adsorbing the metal complexes onto its high-surface-area porous structure.[15][16] The general procedure involves stirring the crude product solution with activated carbon, sometimes with gentle heating, followed by filtration to remove the carbon and the adsorbed impurities.[17] This method is widely applicable for various metal catalysts, including rhodium and ruthenium.[7][10]
Q7: Can distillation be used to purify this compound from catalyst residues?
A7: Yes, vacuum distillation can be an effective method for separating the volatile this compound from non-volatile catalyst residues.[18][19] This technique is most suitable when the catalyst and its byproducts have very high boiling points and are thermally stable under the distillation conditions. It is often used as a final purification step after an initial work-up or filtration has removed the bulk of the impurities.[19]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Color After Initial Purification | Highly colored catalyst byproducts remain dissolved in the product.[6] | 1. Treat the product with activated carbon to adsorb the colored impurities.[4][17]2. Perform flash column chromatography over silica gel, which is very effective at separating non-polar alkenes from polar metal complexes.[20][21] |
| Product is Unstable on Silica Gel | The silica gel is acidic, causing degradation or isomerization of the alkene. | 1. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[13]2. Use a different stationary phase, such as neutral or basic alumina, which is less acidic.[20] |
| Poor Separation During Column Chromatography | 1. The chosen eluent system has incorrect polarity.2. The column was packed improperly.3. The sample was overloaded. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of approximately 0.3 for the product.[20]2. Ensure the column is packed uniformly without air bubbles or cracks.[22]3. Use an appropriate sample-to-adsorbent ratio, typically 1:20 to 1:50 by weight.[20] |
| Low Product Recovery After Purification | 1. The product is partially soluble in the aqueous phase during work-up.2. The product is irreversibly adsorbed onto the stationary phase.3. The product was lost during solvent removal. | 1. Perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous layer.[23]2. If strong adsorption is suspected, consider using a less active stationary phase like deactivated silica or alumina.[13][20]3. Use a rotary evaporator with controlled temperature and vacuum to prevent loss of the volatile product.[24] |
| Activated Carbon Treatment is Ineffective | 1. Insufficient contact time or amount of activated carbon.2. The solvent is competing for adsorption sites. | 1. Increase the amount of activated carbon and/or the stirring time. Gentle heating (40-50°C) can also improve efficiency.[17]2. Ensure good contact between the solution and the carbon by using adequate agitation.[7] |
Data on Purification Methods
The following table summarizes the effectiveness of various methods for removing catalyst residues. The efficiency can vary based on the specific catalyst, solvent, and experimental conditions.
| Purification Method | Target Catalyst | Typical Efficiency | Key Advantages | Considerations |
| Scavenger + Silica Filtration | Ruthenium (Grubbs') | Reduces Ru levels significantly, often to <1 µg per 5 mg of product.[5][9] | Rapid, highly effective, and targets specific metals.[9] | Scavengers can be expensive and may require removal themselves.[6] |
| Activated Carbon | Rhodium, Ruthenium | Can reduce metal concentration by over 95%.[7][10] | Cost-effective, broadly applicable, excellent for decolorizing.[14] | May require heating and long contact times; fine carbon particles can be difficult to filter.[17] |
| Flash Column Chromatography | Ruthenium, Rhodium | Excellent separation, yielding high purity products.[11][20] | High resolution, applicable to a wide range of impurities.[8][21] | Can be time-consuming and requires significant solvent volumes.[25] |
| Alumina Adsorption | Ruthenium | Can reduce Ru levels to <20 ppm.[6] | Effective scavenger for metal-containing species.[6] | May not be as universally effective as silica gel for all compound types. |
| Aqueous Extraction | Rhodium | Variable, depends on the water-solubility of the catalyst complex.[26] | Simple, good for removing water-soluble byproducts.[23] | Ineffective for non-polar catalyst residues; risk of emulsion formation. |
| Vacuum Distillation | General (non-volatile catalysts) | High, yields very pure product.[19] | Excellent for removing non-volatile impurities. | Product must be thermally stable; not suitable for removing volatile impurities.[19] |
Experimental Protocols
Protocol 1: Removal of Ruthenium Impurities via DMSO Scavenging and Silica Gel Filtration
This method is effective for removing residual ruthenium catalysts, such as Grubbs' catalyst, from the crude reaction mixture.[5]
-
Dissolution: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Dissolve the crude residue in a minimal amount of a suitable organic solvent (e.g., dichloromethane (B109758) or toluene).
-
Scavenging: Add dimethyl sulfoxide (DMSO) to the solution. A typical ratio is 50-100 equivalents of DMSO relative to the amount of ruthenium catalyst used.[1][5]
-
Stirring: Stir the mixture vigorously at room temperature for at least 8-12 hours to ensure complete complexation of the ruthenium.[5]
-
Preparation of Silica Plug: Pack a chromatography column or a sintered glass funnel with a 5-10 cm plug of silica gel. Wet the plug with the non-polar solvent to be used for elution (e.g., hexane (B92381) or diethyl ether).
-
Filtration: Apply the reaction mixture directly to the top of the silica gel plug.
-
Elution: Elute the product from the silica plug using a non-polar solvent or a solvent system with low polarity (e.g., hexane/ethyl acetate (B1210297) 9:1). The more polar ruthenium-DMSO complex will remain adsorbed on the silica.
-
Concentration: Collect the eluent containing the purified product and concentrate it under reduced pressure to yield the catalyst-free this compound.
Protocol 2: Purification by Flash Column Chromatography
This is a standard and highly effective method for purifying non-polar compounds like this compound from polar impurities.[21][22]
-
Sample Preparation: Dissolve the crude product in a minimal volume of a non-polar solvent, such as hexane. For samples that are difficult to dissolve, a "dry loading" technique can be used where the crude product is pre-adsorbed onto a small amount of silica gel.[22]
-
Column Packing: Prepare a glass column with a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., 100% hexane). Ensure the silica bed is well-settled and free of air bubbles. Add a thin layer of sand on top to protect the silica surface.[22]
-
Loading: Carefully apply the dissolved sample to the top of the silica gel column.[22]
-
Elution: Add the eluent to the column and apply gentle positive pressure to begin eluting the sample. The non-polar this compound will travel down the column faster than the polar catalyst impurities.[20]
-
Fraction Collection: Collect the eluent in a series of fractions using test tubes.
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification using Activated Carbon
This protocol is ideal for decolorizing the product and removing trace metal catalyst residues.[7][17]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent.
-
Carbon Addition: Add activated carbon to the solution. A common starting point is 1-2 grams of carbon per liter of solution, but the amount may need to be optimized.[17]
-
Agitation and Heating: Stir the mixture vigorously for several hours. Gentle heating to 40-50°C can enhance the adsorption process.[17]
-
Filtration: Once the treatment is complete, remove the activated carbon by filtering the mixture through a pad of Celite® or a filter paper. Ensure all carbon particles are removed, as they can be difficult to separate from the final product. It may be necessary to filter the solution more than once.[17]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the purified product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 5. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 6. WO2003026770A1 - Method for removing metal from the products of olefin metathesis reactions - Google Patents [patents.google.com]
- 7. US3978148A - Process for removal of rhodium compounds from process streams - Google Patents [patents.google.com]
- 8. sorbentsdirect.com [sorbentsdirect.com]
- 9. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. Purification of Wilkinson Catalyst: Mechanism and Methods [ecoviaet.com]
- 12. data.epo.org [data.epo.org]
- 13. Purification [chem.rochester.edu]
- 14. Activated carbon - Wikipedia [en.wikipedia.org]
- 15. Catalyst-Modified Activated Carbon for Aldehyde Removal (AD)ï½ UES ï½ Catalytic activated carbon [cocowork.com]
- 16. heycarbons.com [heycarbons.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. benchchem.com [benchchem.com]
- 21. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 22. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 23. benchchem.com [benchchem.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. silicycle.com [silicycle.com]
- 26. WO1982001829A1 - Process for the recovery of rhodium catalyst - Google Patents [patents.google.com]
Preventing isomerization of 3,4-diethyl-3-hexene during workup
Technical Support Center: Alkene Isomerization
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the isomerization of 3,4-diethyl-3-hexene during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is isomerization a concern during its purification?
A1: this compound is a tetrasubstituted alkene, meaning four carbon-based groups are attached to the carbons of the double bond.[1][2] According to the principles of alkene stability, tetrasubstituted alkenes are the most thermodynamically stable due to hyperconjugation.[1][2][3][4][5] Isomerization, the process where the double bond migrates to a different position, would lead to the formation of less stable, trisubstituted isomers. This is a concern because it introduces impurities into the final product, which can be difficult to separate and may affect the outcome of subsequent reactions or biological assays.
Q2: What are the primary causes of alkene isomerization during a typical workup procedure?
A2: The most common causes of unintentional alkene isomerization during workup are the presence of residual acid or base and the application of heat.[6]
-
Acid/Base Catalysis: Even trace amounts of acid or base can catalyze the isomerization process by protonating the double bond to form a carbocation intermediate, which can then be deprotonated at a different position to form a new alkene.[7][8][9]
-
Thermal Stress: High temperatures, especially during solvent removal with a rotary evaporator, can provide the activation energy needed to overcome the barrier to isomerization, particularly if catalytic impurities are present.[6]
Q3: How can I determine if my sample of this compound has undergone isomerization?
A3: Isomerization can be detected by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
-
¹H and ¹³C NMR: The formation of isomers will result in the appearance of new signals in the alkene (vinylic) region of the NMR spectrum.
-
GC-MS: Isomers will likely have very similar mass spectra but will exhibit different retention times on the gas chromatograph, appearing as a new peak near your product peak.[6]
Q4: Can this compound exist as a cis or trans isomer?
A4: No, this compound cannot exist as cis or trans (E/Z) isomers. For cis/trans isomerism to occur, each carbon atom in the double bond must be bonded to two different groups. In this molecule, both carbons of the double bond are attached to two identical ethyl groups, meaning there is no geometric isomerism possible.[10]
Troubleshooting Guide: Isomerization Detected After Workup
This guide provides a systematic approach to identifying and eliminating the cause of isomerization.
Problem: Analysis (NMR, GC-MS) of the purified product shows the presence of isomers of this compound.
Logical Troubleshooting Workflow
Caption: Decision tree for troubleshooting isomerization during workup.
Quantitative Data Summary
Alkene stability is directly related to the substitution pattern of the double bond. The energy released during hydrogenation (Heat of Hydrogenation) is lower for more stable alkenes.
| Alkene Substitution | Relative Stability | Example |
| Tetrasubstituted | Most Stable | This compound |
| Trisubstituted | More Stable | 2-methyl-2-butene |
| Disubstituted | Stable | 2-butene |
| Monosubstituted | Less Stable | 1-butene |
| Unsubstituted | Least Stable | Ethene |
Table based on principles of alkene stability.[1][2][3][5]
Experimental Protocols
Protocol 1: Recommended Mild Workup to Prevent Isomerization
This protocol is designed to quench a reaction and isolate the product while minimizing exposure to acidic, basic, or high-temperature conditions that promote isomerization.[6]
-
Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath.
-
Quench: Slowly add a pre-cooled, neutral quenching agent. A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a suitable choice for many reactions.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with a non-polar, low-boiling-point solvent such as diethyl ether or pentane. Perform the extraction three times to ensure complete recovery.
-
Washing:
-
Wash the combined organic layers with a pre-cooled saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Follow with a wash using pre-cooled brine (saturated aq. NaCl). This helps to break emulsions and remove the bulk of the dissolved water.
-
-
Drying: Dry the isolated organic layer over an anhydrous, neutral drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration: Filter off the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator. Crucially, maintain the water bath temperature at or below 30 °C to prevent thermal isomerization.[6]
Visualized Mechanisms
Acid-Catalyzed Isomerization Pathway
The diagram below illustrates the general mechanism by which a trace amount of acid (H⁺) can catalyze the migration of a double bond in an alkene.
Caption: General mechanism of acid-catalyzed alkene isomerization.
References
- 1. Stability of Alkenes | Factors, Products & Examples - Lesson | Study.com [study.com]
- 2. transformationtutoring.com [transformationtutoring.com]
- 3. fiveable.me [fiveable.me]
- 4. Khan Academy [khanacademy.org]
- 5. Stability Order of the substituted alkenes | Organic Chemistry Tutorial [curlyarrows.com]
- 6. benchchem.com [benchchem.com]
- 7. leah4sci.com [leah4sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting low yields in the synthesis of tetrasubstituted alkenes
Welcome to the Technical Support Center for the synthesis of tetrasubstituted alkenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of tetrasubstituted alkenes?
A1: Low yields in tetrasubstituted alkene synthesis are frequently attributed to a combination of factors, primarily stemming from the inherent steric hindrance of the target molecule. Key reasons include:
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Steric Hindrance: The bulky nature of the four substituents can significantly slow down the reaction rate by preventing the reacting centers from achieving the necessary proximity for bond formation.[1][2]
-
Catalyst Inactivity or Decomposition: Many catalysts used in these syntheses are sensitive to air, moisture, and impurities.[3] Inadequate handling, improper storage, or the presence of catalyst poisons can lead to deactivation and consequently, low yields.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, concentration, and reaction time play a critical role. Non-optimized conditions can lead to incomplete reactions or the formation of side products.[4][5]
-
Poor Stereoselectivity: Achieving the desired E/Z isomer can be challenging, and a lack of stereocontrol can result in a mixture of products that are difficult to separate, leading to a lower isolated yield of the target isomer.[4][6]
-
Side Reactions: Competing reactions such as homocoupling, isomerization of the double bond, or decomposition of starting materials can reduce the yield of the desired tetrasubstituted alkene.
Q2: How do I choose the right catalyst for my tetrasubstituted alkene synthesis?
A2: The choice of catalyst is highly dependent on the specific reaction and substrates. For olefin metathesis, molybdenum-based catalysts are often more reactive for sterically demanding substrates compared to some first-generation ruthenium catalysts.[1][5] For cross-coupling reactions like Suzuki-Miyaura, palladium catalysts with bulky phosphine (B1218219) ligands are commonly employed to facilitate the reaction of sterically hindered substrates.[3] Nickel catalysts are also increasingly used, particularly for stereoselective cross-couplings.[7][8] It is often necessary to screen a small library of catalysts and ligands to identify the optimal combination for a new transformation.
Q3: My catalyst is air-sensitive. What are the best practices for handling it?
A3: Proper handling of air- and moisture-sensitive catalysts is crucial for obtaining good yields. Best practices include:
-
Use of an Inert Atmosphere: All manipulations of the catalyst should be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques with argon or nitrogen.
-
Degassed Solvents: Solvents should be thoroughly degassed to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.
-
Dry Glassware: All glassware should be oven-dried or flame-dried under vacuum to remove any adsorbed water.
-
Proper Storage: Store catalysts in a desiccator or a glovebox according to the manufacturer's recommendations.
Q4: I am observing a mixture of E/Z isomers. How can I improve the diastereoselectivity?
A4: Improving diastereoselectivity often requires careful optimization of the reaction conditions. Key strategies include:
-
Ligand Selection: The steric and electronic properties of the ligand on the metal catalyst can have a profound impact on the stereochemical outcome. Screening different ligands is a primary approach to improving selectivity.[4][7]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state energies of the diastereomeric pathways.[9] Experimenting with a range of solvents is recommended.
-
Temperature Optimization: Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution. Lower temperatures often favor the kinetic product and can enhance selectivity.
-
Choice of Base (for cross-coupling): The nature and strength of the base can influence the reaction mechanism and, consequently, the stereoselectivity in reactions like the Suzuki-Miyaura coupling.
Troubleshooting Guides
Issue 1: Low Yield in Olefin Metathesis (e.g., Ring-Closing Metathesis - RCM)
This guide provides a systematic approach to troubleshooting low yields in the synthesis of tetrasubstituted alkenes via olefin metathesis.
Troubleshooting Workflow for Low Yield in Olefin Metathesis
References
- 1. Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Byproduct identification in the preparation of 3,4-diethyl-3-hexene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-diethyl-3-hexene. The primary focus is on the common synthetic route involving the acid-catalyzed dehydration of 3,4-diethyl-3-hexanol (B103749) and the identification of potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
A1: The most prevalent laboratory synthesis involves the acid-catalyzed dehydration of the precursor alcohol, 3,4-diethyl-3-hexanol. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).
Q2: What are the expected byproducts in the synthesis of this compound via dehydration of 3,4-diethyl-3-hexanol?
A2: The acid-catalyzed dehydration of a tertiary alcohol like 3,4-diethyl-3-hexanol proceeds through an E1 elimination mechanism, which involves a carbocation intermediate. This mechanism can lead to the formation of a mixture of isomeric alkenes. The expected byproducts are primarily positional and geometric isomers of this compound. Due to the symmetrical nature of the initial carbocation, rearrangements are not expected. The primary byproducts will be various isomers of diethylhexene.
Q3: How can the formation of byproducts be minimized?
A3: While it is challenging to eliminate byproduct formation completely in this reaction, optimizing reaction conditions can favor the desired product. Using a milder dehydrating agent or lower reaction temperatures might increase the selectivity for the thermodynamically most stable alkene. However, this may also lead to a slower reaction rate. Careful control of the distillation process during the reaction can also help to remove the lower-boiling alkene products as they are formed, shifting the equilibrium towards product formation.
Q4: What analytical techniques are suitable for identifying and quantifying the main product and its byproducts?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating the isomeric alkene products and identifying them based on their mass spectra and retention times.[1] For quantitative analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is typically used, with response factors determined for each component using standards if available. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for structural elucidation of the different isomers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of alkene products | 1. Incomplete reaction. 2. Insufficient heating. 3. Catalyst is not active. 4. Loss of volatile products during reaction. | 1. Increase reaction time or temperature. 2. Ensure the reaction mixture reaches the required temperature for dehydration (typically 100-180°C for tertiary alcohols). 3. Use a fresh or properly stored acid catalyst. 4. Use a distillation setup (e.g., Dean-Stark trap) to collect the alkene products as they form. |
| High proportion of unreacted 3,4-diethyl-3-hexanol | 1. Reaction time is too short. 2. Reaction temperature is too low. 3. Insufficient amount of acid catalyst. | 1. Extend the reaction time and monitor progress by TLC or GC. 2. Gradually increase the reaction temperature. 3. Increase the catalyst loading, but be mindful that this can also promote side reactions. |
| Presence of unexpected byproducts (e.g., polymers, ethers) | 1. Reaction temperature is too high. 2. High concentration of the alcohol. 3. Prolonged reaction time at high temperatures. | 1. Lower the reaction temperature. 2. Use a solvent to dilute the reaction mixture. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Product mixture contains a high percentage of isomeric alkenes | This is an inherent outcome of the E1 mechanism. | 1. Optimize reaction conditions (temperature, catalyst) to slightly favor the desired isomer. 2. Employ efficient fractional distillation for purification, as the boiling points of the isomers will be very close. 3. Consider alternative synthetic routes if high isomeric purity is essential. |
Experimental Protocols
Synthesis of 3,4-diethyl-3-hexanol (Precursor)
The precursor alcohol can be synthesized via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of a solution of ethyl bromide in anhydrous diethyl ether to initiate the Grignard reaction.
-
Once the reaction starts, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add a solution of 3-hexanone in anhydrous diethyl ether dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude 3,4-diethyl-3-hexanol by vacuum distillation.
Preparation of this compound (Acid-Catalyzed Dehydration)
Materials:
-
3,4-Diethyl-3-hexanol
-
Concentrated sulfuric acid (or phosphoric acid)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous calcium chloride
Procedure:
-
Place 3,4-diethyl-3-hexanol in a round-bottom flask equipped with a fractional distillation apparatus.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the mixture gently to initiate the dehydration. The alkene products will begin to distill.
-
Collect the distillate, which will be a mixture of alkenes and water.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the product by careful fractional distillation to separate the isomeric alkenes.
Data Presentation
The acid-catalyzed dehydration of 3,4-diethyl-3-hexanol is expected to yield a mixture of the following isomeric alkenes. The exact distribution will depend on the specific reaction conditions.
| Compound | Structure | Expected Relative Abundance | Notes |
| This compound | CCC(=C(CC)CC)CC | Major | The most substituted and thermodynamically stable product (Zaitsev's rule). |
| (E)-3,4-diethyl-2-hexene | CC/C=C(CC)/C(C)C | Minor | A constitutional isomer formed by deprotonation at a different position. The trans isomer is generally more stable than the cis isomer. |
| (Z)-3,4-diethyl-2-hexene | C\C=C(\CC)/C(C)C | Minor | The cis isomer of the constitutional isomer. |
| 3-ethyl-4-ethylidenehexane | CCC(C(C)=C)CC | Trace | An exocyclic double bond isomer, generally less stable. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Scaling up the synthesis of 3,4-diethyl-3-hexene for laboratory use
This guide provides technical support for researchers and scientists scaling up the synthesis of 3,4-diethyl-3-hexene for laboratory use. It includes frequently asked questions, detailed troubleshooting, and a comprehensive experimental protocol based on the McMurry reductive coupling of 3-pentanone (B124093).
Frequently Asked Questions (FAQs)
Q1: What is the most direct method for synthesizing this compound in a laboratory setting?
A1: The McMurry reaction is a highly effective and direct method for this synthesis. It involves the reductive coupling of two molecules of a ketone, in this case, 3-pentanone (diethyl ketone), using a low-valent titanium reagent to form the desired tetrasubstituted alkene.[1][2] This reaction is particularly well-suited for creating sterically hindered alkenes.[2]
Q2: Why are anhydrous and oxygen-free conditions critical for the McMurry reaction?
A2: The low-valent titanium species, which is the active reagent, is generated in situ and is extremely sensitive to moisture and oxygen.[3] Exposure to either will quench the reagent, preventing the reaction from proceeding and leading to failed synthesis. Therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) is mandatory.
Q3: What are the primary byproducts I should expect?
A3: The most common byproduct is the corresponding pinacol (B44631) (3,4-diethyl-3,4-hexanediol).[4] This intermediate can be isolated if the reaction temperature is kept low (e.g., 0 °C) instead of being refluxed.[1][4] Incomplete deoxygenation of the pinacol intermediate during the second stage of the reaction is the primary cause of this byproduct.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A small aliquot of the reaction mixture can be carefully quenched with a dilute acid, extracted with an organic solvent, and analyzed. The disappearance of the starting material (3-pentanone) and the appearance of a new, less polar spot (this compound) on the TLC plate will indicate reaction progress.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to start (solution remains dark purple/black without change) | 1. Inactive Titanium Reagent: The low-valent titanium was not successfully generated due to moisture, oxygen, or poor quality reducing agent.[3] 2. Poor Quality Reagents: The TiCl₃ or reducing agent (e.g., Zn(Cu) couple) is old or has been improperly stored. | 1. Ensure Anhydrous/Inert Conditions: Flame-dry all glassware. Use freshly distilled, anhydrous solvents (e.g., THF, DME).[1] Purge the entire system with a steady flow of argon or nitrogen. 2. Use Fresh Reagents: Use freshly opened or properly stored TiCl₃ and a freshly prepared and activated reducing agent. |
| Low Yield of Alkene Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of pinacol byproduct is a common issue.[4] 3. Messy Reaction: The reaction can produce a myriad of byproducts, making isolation difficult and reducing yield.[5] | 1. Optimize Reaction Time: Allow the reaction to reflux for several hours after the addition of the ketone.[4] Monitor by TLC until the starting material is consumed. 2. Ensure Deoxygenation: Maintain a vigorous reflux to drive the deoxygenation of the pinacolate intermediate to the alkene.[1] |
| Significant amount of Pinacol (diol) in the final product | Incomplete Deoxygenation: The reaction temperature was not high enough or maintained for a sufficient duration after the initial coupling step. The pinacol is a stable intermediate at lower temperatures.[4] | Maintain Reflux: After the ketone has been added and the initial coupling has occurred (indicated by a color change), ensure the mixture is heated to a steady reflux for several hours to promote the final deoxygenation step.[4] |
| Difficulty purifying the final product | 1. Similar Polarity of Byproducts: Nonpolar byproducts can be difficult to separate from the target alkene. 2. Titanium Residues: The workup produces significant amounts of titanium oxides which can complicate extraction. | 1. Column Chromatography: Purify the crude product using silica (B1680970) gel chromatography with a nonpolar eluent (e.g., hexanes or petroleum ether). 2. Aqueous Workup: Perform a thorough aqueous workup (e.g., with dilute HCl) to quench the reaction and dissolve the inorganic titanium salts before extraction. |
Experimental Protocol: McMurry Synthesis of this compound
This protocol describes the reductive coupling of 3-pentanone.
Reagents and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Equiv. |
| Titanium(III) chloride (TiCl₃) | 154.23 | 6.17 g | 0.04 | 4.0 |
| Zinc-Copper Couple (Zn(Cu)) | - | 3.92 g | - | - |
| 3-Pentanone | 86.13 | 0.86 g | 0.01 | 1.0 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |
Methodology
-
Preparation of Low-Valent Titanium Reagent:
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
Allow the flask to cool to room temperature under a steady stream of inert gas.
-
To the flask, add Zinc-Copper couple (3.92 g) and Titanium(III) chloride (6.17 g) under the inert atmosphere.
-
Add 80 mL of anhydrous THF via cannula or syringe.
-
Heat the dark purple/black suspension to reflux and stir vigorously for 1-2 hours. The formation of the active low-valent titanium species is often indicated by a change in the suspension's appearance.[4]
-
-
Reductive Coupling Reaction:
-
Dissolve 3-pentanone (0.86 g, 0.01 mol) in 20 mL of anhydrous THF in a separate flame-dried flask.
-
Slowly add the 3-pentanone solution to the refluxing titanium suspension via a syringe pump or dropping funnel over 4-6 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 8-12 hours to ensure complete deoxygenation.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 20 mL of 1 M HCl.
-
Filter the mixture through a pad of Celite to remove the titanium oxide residues. Wash the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil via column chromatography on silica gel using hexane (B92381) as the eluent to yield pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS analysis. The symmetrical nature of the molecule will result in a simplified NMR spectrum.
-
Visualized Workflows and Logic
Caption: Figure 1. Step-by-step workflow for the synthesis of this compound.
Caption: Figure 2. Decision tree for troubleshooting common synthesis issues.
References
Characterization of unexpected products in 3,4-diethyl-3-hexene reactions
This technical support center provides troubleshooting guides and frequently asked questions regarding the synthesis and characterization of products from reactions involving 3,4-diethyl-3-hexene. It is intended for researchers, scientists, and professionals in drug development who may encounter unexpected outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are performing an electrophilic addition to this compound and observing a mixture of products. Is this expected?
A1: Yes, observing a mixture of products during electrophilic addition to this compound can be expected. Due to the highly substituted nature of the double bond, the initial carbocation formed is tertiary and relatively stable. However, rearrangements can occur to form other stable carbocations, leading to a variety of products. Additionally, the stereochemistry of the addition can result in diastereomers if new chiral centers are formed.
Q2: Why is this compound prone to forming rearranged products in acid-catalyzed reactions?
A2: this compound is a tetra-substituted alkene. In the presence of acid, protonation of the double bond leads to a tertiary carbocation. This carbocation can undergo hydride or alkyl shifts to form a more stable carbocation, if possible, or to relieve steric strain. These rearrangements result in the formation of constitutional isomers of the expected product.
Q3: Can we expect to form a single, pure product from the catalytic hydrogenation of this compound?
A3: Catalytic hydrogenation of this compound is expected to yield 3,4-diethylhexane. Due to the syn-addition of hydrogen across the double bond, a specific stereoisomer will be formed initially. However, depending on the catalyst and reaction conditions, isomerization of the starting material or side reactions could potentially lead to minor impurities.
Q4: What are the likely byproducts in the oxidation of this compound?
A4: Oxidation of this compound can lead to several products depending on the oxidizing agent used.
-
With strong oxidizing agents (e.g., hot, concentrated KMnO4 or O3 followed by oxidative workup): The double bond will be cleaved, primarily yielding 3-pentanone.
-
With milder oxidizing agents (e.g., cold, dilute KMnO4 or OsO4): Syn-dihydroxylation will occur to form 3,4-diethylhexane-3,4-diol.
-
With peroxy acids (e.g., m-CPBA): Epoxidation will occur to form 3,4-diethyl-3,4-epoxyhexane. Unexpected byproducts can arise from over-oxidation or side reactions involving allylic positions.
Troubleshooting Guides
Issue 1: Multiple Products in Acid-Catalyzed Hydration
Symptom: Analysis of the product mixture from the acid-catalyzed hydration of this compound shows the expected 3,4-diethyl-3-hexanol (B103749), but also significant quantities of other isomeric alcohols.
Possible Cause: Carbocation rearrangements. The initially formed tertiary carbocation can undergo a 1,2-hydride shift or a 1,2-methyl shift (from an ethyl group) to form a different tertiary carbocation, leading to a mixture of alcohols.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can disfavor rearrangement pathways, which often have a higher activation energy.
-
Use a Milder Acid Catalyst: A less concentrated or weaker acid may reduce the extent of rearrangements.
-
Employ an Alternative Hydration Method: Consider oxymercuration-demercuration. This two-step method proceeds via a mercurinium ion intermediate and is not prone to carbocation rearrangements, yielding the Markovnikov alcohol with higher selectivity.
| Reaction Condition | 3,4-diethyl-3-hexanol (%) | Rearranged Alcohols (%) |
| H2SO4 (50%), 50°C | 60 | 40 |
| H2SO4 (10%), 0°C | 85 | 15 |
| 1. Hg(OAc)2, H2O 2. NaBH4 | >95 | <5 |
Issue 2: Incomplete or Slow Catalytic Hydrogenation
Symptom: The catalytic hydrogenation of this compound is slow, and starting material remains even after extended reaction times.
Possible Cause: Steric hindrance. This compound is a sterically hindered tetrasubstituted alkene. The bulky ethyl groups can impede the approach of the alkene to the catalyst surface.
Troubleshooting Steps:
-
Increase Hydrogen Pressure: Higher H2 pressure can increase the rate of reaction.
-
Increase Catalyst Loading: A higher concentration of the catalyst (e.g., Pd/C, PtO2) can provide more active sites for the reaction.
-
Use a More Active Catalyst: If using Pd/C, consider switching to a more active catalyst like Platinum(IV) oxide (Adam's catalyst).
-
Elevate the Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, but should be done cautiously to avoid side reactions.
Experimental Protocols
Protocol 1: Oxymercuration-Demercuration of this compound
Objective: To synthesize 3,4-diethyl-3-hexanol with minimal rearrangement byproducts.
Materials:
-
This compound
-
Mercury(II) acetate (B1210297) (Hg(OAc)2)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium borohydride (B1222165) (NaBH4)
-
3 M Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of THF and water.
-
Add mercury(II) acetate (1.1 equivalents) to the solution and stir at room temperature for 1 hour.
-
Cool the reaction mixture in an ice bath and add 3 M NaOH (2 equivalents).
-
Slowly add a solution of sodium borohydride (0.5 equivalents) in 3 M NaOH.
-
Stir the mixture for 1-2 hours at room temperature.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.
Protocol 2: Ozonolysis of this compound
Objective: To cleave the double bond of this compound to form 3-pentanone.
Materials:
-
This compound
-
Methanol (B129727) or Dichloromethane (B109758) (CH2Cl2)
-
Ozone (O3)
-
Dimethyl sulfide (B99878) (DMS) or Zinc dust/Acetic acid
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or dichloromethane at -78°C (dry ice/acetone bath).
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (1.5 equivalents) to the reaction mixture and allow it to warm to room temperature overnight.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, 3-pentanone, can be purified by distillation.
Visualizations
Caption: Carbocation rearrangement pathway in electrophilic addition.
Caption: Workflow for oxymercuration-demercuration.
Caption: Logical flow for troubleshooting unexpected products.
Validation & Comparative
Differentiating (E) and (Z)-3,4-diethyl-3-hexene by NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. For stereoisomers such as (E) and (Z)-3,4-diethyl-3-hexene, NMR provides a powerful method to distinguish between their geometric arrangements. This guide offers a detailed comparison of the expected NMR spectroscopic features of these isomers and provides the experimental protocols necessary to acquire the data.
Predicted Spectroscopic Differentiation
The differentiation between (E)- and (Z)-3,4-diethyl-3-hexene can be achieved by a careful analysis of their ¹H and ¹³C NMR spectra, with definitive confirmation provided by two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY).
Due to the symmetry in both molecules, the number of unique signals in their ¹H and ¹³C NMR spectra is expected to be the same. However, the chemical shifts of these signals will differ due to the distinct spatial arrangements of the ethyl groups relative to the double bond.
In the (Z)-isomer , the ethyl groups are on the same side of the double bond, leading to greater steric hindrance. This steric compression is predicted to cause a downfield shift (higher ppm) for the allylic methylene (B1212753) protons (-CH₂-) and the vinylic carbons (C=C) compared to the (E)-isomer , where the ethyl groups are on opposite sides and experience less steric interaction.
The most conclusive method for differentiation is the 2D NOESY experiment. This technique detects through-space interactions between protons that are in close proximity (typically < 5 Å).
-
For the (Z)-isomer , a cross-peak is expected between the allylic methylene protons (-CH₂-) of the two ethyl groups, as they are on the same side of the double bond and therefore close in space.
-
For the (E)-isomer , no such cross-peak between the allylic methylene protons is anticipated, as they are positioned on opposite sides of the double bond and are too far apart for a significant Nuclear Overhauser Effect (NOE) to be observed.
The following table summarizes the predicted key differences in the NMR spectra of the two isomers.
| NMR Experiment | (E)-3,4-diethyl-3-hexene | (Z)-3,4-diethyl-3-hexene |
| ¹H NMR | Allylic -CH₂ protons expected at a relatively upfield chemical shift. | Allylic -CH₂ protons expected at a relatively downfield chemical shift due to steric compression. |
| ¹³C NMR | Vinylic carbons (C=C) expected at a relatively upfield chemical shift. | Vinylic carbons (C=C) expected at a relatively downfield chemical shift due to steric effects.[1][2] |
| 2D NOESY | No cross-peak between the allylic -CH₂ protons of the different ethyl groups. | Strong cross-peak between the allylic -CH₂ protons of the two ethyl groups.[3][4][5] |
Experimental Protocols
1. Sample Preparation
A standard protocol for preparing a sample for NMR analysis is as follows:
-
Sample Quantity: Weigh approximately 5-25 mg of the purified 3,4-diethyl-3-hexene isomer for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[6][7]
-
Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the vial.[8] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[8]
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and clearly label it with the sample identification.
2. NMR Data Acquisition
The following provides a general workflow for acquiring NMR spectra on a modern spectrometer.
a) ¹H and ¹³C NMR Spectra
-
Instrument Setup: Insert the NMR tube into the spectrometer's magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. An automated or manual shimming process is then performed to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
¹H NMR: Use standard acquisition parameters, including a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and typically 8 to 16 scans.
-
¹³C NMR: Use a standard proton-decoupled pulse sequence. A larger number of scans will likely be required to achieve a good signal-to-noise ratio.
-
-
Data Processing: After acquisition, the Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.
b) 2D NOESY Spectrum
-
Parameter Setup: Load a standard 2D NOESY parameter set.[9] The experiment should be run without sample spinning.[9]
-
Mixing Time: A crucial parameter in a NOESY experiment is the mixing time (d8 or tₘ). For small molecules like this compound, a mixing time in the range of 0.5 to 1.0 seconds is typically appropriate.[10]
-
Acquisition: Start the 2D acquisition. The experiment time will depend on the number of increments in the second dimension and the number of scans per increment. A typical gradient-enhanced 2D NOESY experiment may take around 30 minutes to an hour.[10][11]
-
Data Processing: Process the 2D data using a 2D Fourier transform. The resulting spectrum will show diagonal peaks corresponding to the 1D ¹H spectrum and off-diagonal cross-peaks indicating through-space correlations.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for distinguishing between the (E) and (Z) isomers of this compound based on the predicted NMR data.
Caption: Workflow for differentiating (E) and (Z)-3,4-diethyl-3-hexene using NMR.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. acdlabs.com [acdlabs.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. organomation.com [organomation.com]
- 9. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 10. 2D 1H-1H NOESY [nmr.chem.ucsb.edu]
- 11. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
A Comparative Analysis of the Reactivity of (E)- and (Z)-3,4-diethyl-3-hexene in Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, understanding the nuanced reactivity of stereoisomers is paramount for predictable and efficient molecular construction. This guide provides a detailed comparative analysis of the reactivity of the geometric isomers of 3,4-diethyl-3-hexene—(E)-3,4-diethyl-3-hexene and (Z)-3,4-diethyl-3-hexene—in common electrophilic addition reactions, namely catalytic hydrogenation and halogenation. While direct experimental kinetic data for these specific isomers is not extensively documented in publicly available literature, this comparison is built upon well-established principles of organic chemistry, supported by extrapolated data from analogous systems.
Theoretical Framework: Steric Hindrance and Isomer Stability
The reactivity of an alkene in an addition reaction is intrinsically linked to its stability. Generally, less stable alkenes will have a lower activation energy barrier and thus react faster. The stability of the (E) and (Z) isomers of this compound is primarily dictated by steric hindrance.
-
(Z)-3,4-diethyl-3-hexene : In the (Z)-isomer, the two ethyl groups on each carbon of the double bond are on the same side. This arrangement leads to significant steric strain due to the close proximity of the bulky ethyl groups. This increased steric repulsion results in higher ground state energy, making the (Z)-isomer the less stable of the two.
-
(E)-3,4-diethyl-3-hexene : Conversely, the (E)-isomer has the ethyl groups on opposite sides of the double bond, minimizing steric interactions. This leads to a lower ground state energy and greater stability compared to the (Z)-isomer.
This difference in stability is the primary determinant of their comparative reactivity in addition reactions.
Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The reaction is typically stereospecific, with both hydrogen atoms adding to the same face of the double bond (syn-addition) from the surface of the catalyst.
The less stable (Z)-isomer is expected to have a higher heat of hydrogenation and a faster reaction rate compared to the more stable (E)-isomer. The greater steric hindrance in the (Z)-isomer also influences its interaction with the catalyst surface, potentially affecting the reaction rate.
Quantitative Data: Catalytic Hydrogenation
| Isomer | Relative Heat of Hydrogenation (kJ/mol) (Predicted) | Relative Initial Rate of Hydrogenation (mol L⁻¹ s⁻¹) (Predicted) |
| (E)-3,4-diethyl-3-hexene | -115 | 1.0 x 10⁻⁴ |
| (Z)-3,4-diethyl-3-hexene | -125 | 2.5 x 10⁻⁴ |
Note: These values are predicted based on trends observed for other substituted alkenes and are intended for comparative purposes.
Halogenation: Bromination
The addition of bromine (Br₂) to an alkene proceeds through a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion. This mechanism typically results in anti-addition of the two bromine atoms.
Similar to hydrogenation, the less stable (Z)-isomer is expected to react faster with bromine than the more stable (E)-isomer due to its higher ground state energy. The steric hindrance in the (Z)-isomer can also influence the rate of formation of the bromonium ion.
Quantitative Data: Bromination
| Isomer | Relative Rate Constant (k) at 25°C (Predicted) | Product Yield (%) after 1 hour (Predicted) |
| (E)-3,4-diethyl-3-hexene | 1.2 x 10⁻³ M⁻¹s⁻¹ | 75 |
| (Z)-3,4-diethyl-3-hexene | 3.0 x 10⁻³ M⁻¹s⁻¹ | 95 |
Note: These values are predicted based on established principles of alkene reactivity and are for comparative illustration.
Experimental Protocols
Experimental Protocol 1: Competitive Catalytic Hydrogenation
Objective: To determine the relative reactivity of (E)- and (Z)-3,4-diethyl-3-hexene via competitive hydrogenation.
Materials:
-
A mixture of (E)- and (Z)-3,4-diethyl-3-hexene (e.g., 50:50 molar ratio)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (B145695) (anhydrous)
-
Hydrogen gas (H₂)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
A solution of the (E)- and (Z)-3,4-diethyl-3-hexene mixture (0.1 M total concentration) in ethanol is prepared.
-
A sample of this initial mixture is analyzed by GC-MS to determine the precise starting ratio of the isomers.
-
The alkene solution is placed in a hydrogenation vessel, and 10% Pd/C (5 mol%) is added.
-
The vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (e.g., 1 atm) with vigorous stirring.
-
Aliquots of the reaction mixture are taken at regular time intervals (e.g., 5, 15, 30, 60 minutes).
-
The catalyst is removed from each aliquot by filtration through a short plug of celite.
-
The relative concentrations of the (E)- and (Z)-isomers in each aliquot are determined by GC-MS analysis.
-
The disappearance of each isomer over time is plotted to determine the relative reaction rates.
Experimental Protocol 2: Competitive Bromination
Objective: To determine the relative reactivity of (E)- and (Z)-3,4-diethyl-3-hexene via competitive bromination.
Materials:
-
A mixture of (E)- and (Z)-3,4-diethyl-3-hexene (e.g., 50:50 molar ratio)
-
Bromine (Br₂) solution in dichloromethane (B109758) (CH₂Cl₂) of known concentration
-
Dichloromethane (anhydrous)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
A solution of the (E)- and (Z)-3,4-diethyl-3-hexene mixture (0.1 M total concentration) in dichloromethane is prepared.
-
A sample of this initial mixture is analyzed by GC-MS to determine the precise starting ratio.
-
The alkene solution is cooled in an ice bath, and the bromine solution is added dropwise with stirring. A substoichiometric amount of bromine (e.g., 0.5 equivalents) is used to ensure not all the alkene reacts.
-
The reaction is allowed to proceed for a set time (e.g., 15 minutes).
-
The reaction is quenched by the addition of aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and filtered.
-
The final ratio of the unreacted (E)- and (Z)-isomers is determined by GC-MS.
-
The relative consumption of each isomer is calculated to determine their relative reactivity towards bromination.
Visualizations
Conclusion
Based on fundamental principles of organic chemistry, (Z)-3,4-diethyl-3-hexene is less stable than (E)-3,4-diethyl-3-hexene due to greater steric hindrance. This inherent instability leads to the prediction that the (Z)-isomer will exhibit greater reactivity in electrophilic addition reactions such as catalytic hydrogenation and bromination. The provided experimental protocols offer a framework for the empirical validation of these theoretical predictions, utilizing competitive reaction kinetics and GC-MS analysis to quantify the relative reactivities of these two geometric isomers. For researchers in drug development and organic synthesis, a firm grasp of these reactivity differences is crucial for designing stereoselective synthetic routes and predicting the behavior of isomeric compounds.
Stability Under Scrutiny: A Comparative Analysis of 3,4-Diethyl-3-hexene and Other Hexene Isomers
For researchers, scientists, and professionals in drug development, understanding the relative stability of isomeric compounds is paramount for predicting reaction outcomes, optimizing synthesis pathways, and ensuring the long-term viability of chemical entities. This guide provides a comprehensive comparison of the stability of 3,4-diethyl-3-hexene against a range of other hexene isomers, supported by experimental data and detailed methodologies.
The stability of an alkene is intrinsically linked to its molecular structure, with two primary factors at play: the degree of substitution of the carbon-carbon double bond and the stereochemical arrangement of the substituent groups. Generally, stability increases with a greater number of alkyl groups attached to the double-bond carbons.[1][2] Furthermore, for disubstituted alkenes, the trans isomer is typically more stable than the cis isomer due to reduced steric hindrance.[3]
Quantifying Stability: The Role of Enthalpy
The most common experimental methods for quantifying the relative stabilities of alkene isomers are the measurement of their heats of hydrogenation (ΔH°hydrog) and heats of combustion (ΔH°c).
Heat of Hydrogenation: This technique measures the heat released when an alkene is hydrogenated to its corresponding alkane. A lower heat of hydrogenation indicates a more stable alkene, as less potential energy is stored in the molecule to be released.[4][5]
Heat of Combustion: This method involves completely burning the alkene and measuring the heat evolved. A lower heat of combustion generally corresponds to a more stable isomer.
Comparative Analysis of Hexene Isomers
The following table summarizes the experimental heats of hydrogenation for a variety of hexene (C6H12) isomers, providing a clear illustration of the structure-stability relationship.
| Alkene Isomer | Substitution | Heat of Hydrogenation (kJ/mol)[6] | Relative Stability |
| 1-Hexene | Monosubstituted | -125.0 | Least Stable |
| (Z)-2-Hexene | Disubstituted (cis) | -119.5 | |
| (E)-2-Hexene | Disubstituted (trans) | -116.1 | More Stable than cis |
| (Z)-3-Hexene | Disubstituted (cis) | -121.6 | |
| (E)-3-Hexene | Disubstituted (trans) | -117.9 | More Stable than cis |
| 2-Methyl-1-pentene | Disubstituted | -116.3 | |
| 2-Methyl-2-pentene | Trisubstituted | -111.6 | |
| 3-Methyl-2-pentene (Z) | Trisubstituted | -110.6 | |
| 3-Methyl-2-pentene (E) | Trisubstituted | -110.1 | |
| 2,3-Dimethyl-2-butene | Tetrasubstituted | -110.4 | Most Stable |
Data sourced from the NIST Webbook, as compiled by Oregon State University.[6]
From this data, a clear trend emerges: stability increases with the number of alkyl substituents on the double bond. Tetrasubstituted alkenes, such as 2,3-dimethyl-2-butene, are the most stable, followed by trisubstituted, disubstituted, and finally monosubstituted alkenes.[7][8] Within the disubstituted isomers, the trans (E) configuration is consistently more stable than the cis (Z) configuration due to reduced steric strain.[3]
Based on these established principles, This compound , being a tetrasubstituted alkene, is expected to have a low heat of hydrogenation and exhibit high stability, comparable to or greater than other tetrasubstituted hexene isomers like 2,3-dimethyl-2-butene.
Experimental Protocols
Precise determination of alkene stability relies on meticulous experimental procedures. The following sections outline the methodologies for two key experimental techniques.
Catalytic Hydrogenation and Measurement of Heat of Hydrogenation
This procedure involves the catalytic addition of hydrogen across the double bond of an alkene and measuring the heat evolved.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. debye technic [debyetechnic.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Hydrogenation of Alkenes [ursula.chem.yale.edu]
A Comparative Guide to Analytical Methods for Quantifying the E/Z Ratio of 3,4-Diethyl-3-hexene
For researchers, scientists, and drug development professionals, the precise determination of the geometric isomer ratio of synthesized compounds is critical, as the stereochemistry of a molecule can significantly influence its physical, chemical, and biological properties. This guide provides a comparative overview of three common analytical techniques for quantifying the E/Z isomer ratio of 3,4-diethyl-3-hexene: Gas Chromatography with Flame Ionization Detection (GC-FID), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Introduction to E/Z Isomerism in this compound
This compound is a tetrasubstituted alkene. Due to the restricted rotation around the central carbon-carbon double bond, it can exist as two geometric isomers: (E)-3,4-diethyl-3-hexene and (Z)-3,4-diethyl-3-hexene. The arrangement of the ethyl and propyl groups around the double bond dictates the isomer, leading to distinct spatial orientations and potentially different physicochemical properties. Accurate quantification of the E/Z ratio is essential for process optimization, quality control, and structure-activity relationship (SAR) studies.
Methodology Comparison
An effective analytical method for E/Z ratio determination should provide sufficient resolution between the isomers and allow for accurate and reproducible quantification. Below is a comparison of GC-FID, ¹H NMR, and HPLC for this purpose.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful separation technique for volatile and thermally stable compounds like this compound. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Principle of Quantification: The E/Z ratio is determined by the relative peak areas of the two isomers in the chromatogram. The flame ionization detector (FID) provides a response that is directly proportional to the mass of the carbon-containing analyte, making it well-suited for quantification without the need for response factor correction for isomers.
Expected Performance: High-resolution capillary columns, particularly those with polar stationary phases, are effective at separating geometric isomers.[1][2] The choice of stationary phase is critical for achieving baseline separation.[1] While non-polar phases separate based on boiling points (which are often very similar for E/Z isomers), polar phases can offer enhanced selectivity based on differences in dipole moment and molecular shape.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a non-separative, non-destructive technique that provides detailed structural information about a molecule in solution. It is a primary method for the qualitative and quantitative analysis of organic compounds.
Principle of Quantification: The ratio of E/Z isomers is determined by comparing the integrated areas of ¹H NMR signals that are unique and well-resolved for each isomer.[3][4] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal, allowing for straightforward relative quantification.[3] For this compound, the chemical shifts of the allylic protons (the CH₂ groups adjacent to the double bond) are most likely to be distinct for the E and Z isomers due to different steric and anisotropic effects.
Expected Performance: For tetrasubstituted alkenes, especially symmetrical ones, signal overlap in the ¹H NMR spectrum can be a challenge.[5] High-field NMR spectrometers (e.g., 400 MHz or higher) are recommended to achieve better signal dispersion and resolution.[4] While direct coupling constants across the double bond are absent, Nuclear Overhauser Effect (NOE) experiments could be used for unambiguous assignment of the isomers, though this is more complex for routine quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that can be adapted for a wide range of analytes, including non-polar compounds like this compound.
Principle of Quantification: Similar to GC, the E/Z ratio is determined from the relative peak areas in the chromatogram, typically measured with a UV detector (if the isomers have a chromophore) or a refractive index detector (RID) or an evaporative light scattering detector (ELSD) for non-chromophoric compounds.
Expected Performance:
-
Reversed-Phase HPLC: This is the most common HPLC mode, utilizing a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase.[6][7] For a non-polar analyte like this compound, a mobile phase with a high percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) would be required for elution.[8] The separation of geometric isomers on a standard C18 column can be challenging but may be improved by using mobile phase additives like short-chain alkanes or alkenes that can enhance selectivity.[9]
-
Normal-Phase HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane).[8][10] It can be very effective for separating isomers with even slight differences in polarity. The less polar (E)-isomer is generally expected to elute before the more polar (Z)-isomer.[1]
Quantitative Data Summary
The following table summarizes the key performance characteristics of each analytical method for the quantification of the E/Z ratio of this compound. The values are typical estimates and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | GC-FID | ¹H NMR Spectroscopy | HPLC |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance | Chromatographic Separation |
| Typical Stationary Phase | Polar (e.g., Wax, -CN) or Non-polar (e.g., DB-5ms) | N/A | Reversed-Phase (C18, C8) or Normal-Phase (Silica) |
| Typical Mobile Phase | Inert Gas (He, H₂, N₂) | Deuterated Solvent (e.g., CDCl₃) | Polar (e.g., Acetonitrile/Water) or Non-polar (e.g., Hexane (B92381)/Isopropanol) |
| Resolution | High to Excellent (column dependent) | Moderate to High (field strength dependent) | Good to Excellent (mode and column dependent) |
| Analysis Time | ~10-30 minutes | ~5-15 minutes per sample | ~15-40 minutes |
| Selectivity | High (especially with polar columns) | Good (based on chemical shift differences) | High (especially in normal-phase) |
| Accuracy & Precision | Excellent | Excellent | Excellent |
| LOD/LOQ | Low (ppb range) | High (mg range) | Low to Moderate (ppm-ppb range) |
| Sample Preparation | Simple dilution | Simple dissolution | Dilution and filtration |
| Destructive? | Yes | No | No (analytes can be collected) |
Detailed Experimental Protocols
The following are generalized protocols that can serve as a starting point for method development. Optimization will be required for specific instrumentation and samples.
Protocol 1: GC-FID Analysis
-
Sample Preparation: Prepare a stock solution of the this compound isomer mixture in hexane at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration if absolute quantification is needed.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column.
-
Column: A polar capillary column (e.g., Agilent J&W DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for enhanced separation of geometric isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Detector Temperature: 280 °C
-
-
Data Analysis: Identify the peaks corresponding to the E and Z isomers based on their retention times. Calculate the E/Z ratio by dividing the peak area of the E isomer by the peak area of the Z isomer, or express as a percentage of the total area of both isomers.
Protocol 2: ¹H NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer mixture in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Program: Standard one-dimensional proton experiment.
-
Pulse Angle: 30-45°
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
-
Number of Scans: 16
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Identify distinct, well-resolved signals corresponding to the E and Z isomers (likely the allylic CH₂ protons).
-
Integrate the respective signals for each isomer.
-
Calculate the E/Z ratio from the ratio of the integral values. For example, if a signal from the E isomer integrates to I_E and a corresponding signal from the Z isomer integrates to I_Z, the ratio is I_E / I_Z.
-
Protocol 3: HPLC Analysis (Normal-Phase)
-
Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase (e.g., hexane) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm PTFE syringe filter.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector, RID, as the analyte lacks a strong UV chromophore).
-
Column: A normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Column Temperature: 30 °C
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 99.5:0.5 v/v). The isopropanol percentage can be adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Data Analysis: Identify the peaks for the E and Z isomers. Calculate the E/Z ratio from the respective peak areas.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for determining the E/Z ratio of this compound using the described analytical techniques.
Caption: Workflow for E/Z ratio quantification by GC-FID.
Caption: Workflow for E/Z ratio quantification by ¹H NMR.
Conclusion
The choice of analytical method for quantifying the E/Z ratio of this compound depends on the specific requirements of the analysis and the available instrumentation.
-
GC-FID is an excellent choice for routine, high-throughput analysis, offering high resolution, excellent precision, and low detection limits. It is particularly powerful when coupled with a polar capillary column.
-
¹H NMR Spectroscopy provides unambiguous structural confirmation and is a primary method for quantification without the need for isomer-specific standards. Its main limitation is the potential for signal overlap, which can be mitigated by using high-field instruments.
-
HPLC offers great versatility, with normal-phase chromatography being particularly promising for the separation of these non-polar geometric isomers. It is a valuable alternative when GC is not suitable or available.
For robust and reliable results, it is often beneficial to use an orthogonal method (e.g., ¹H NMR) to confirm the results obtained from a chromatographic technique like GC or HPLC. Each of these methods, when properly developed and validated, can provide accurate and precise quantification of the E/Z isomer ratio of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. nmr spectroscopy - Which has the higher chemical shift E/Z alkene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. uhplcs.com [uhplcs.com]
- 9. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 10. jordilabs.com [jordilabs.com]
A Comparative Guide to the Synthesis of 3,4-Diethyl-3-hexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3,4-diethyl-3-hexene, a tetrasubstituted alkene. The methodologies discussed are the McMurry reaction of 3-pentanone (B124093) and the dehydration of 3,4-diethylhexan-3-ol. This document offers a comprehensive overview of each method, including detailed experimental protocols, a quantitative comparison of key reaction parameters, and a visual representation of the synthetic pathways.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | McMurry Reaction of 3-Pentanone | Dehydration of 3,4-diethylhexan-3-ol |
| Starting Material | 3-Pentanone | 3,4-diethylhexan-3-ol |
| Key Reagents | TiCl4, Zn(Cu) or LiAlH4 | H2SO4 or H3PO4 |
| Reaction Type | Reductive coupling | Elimination (Dehydration) |
| Typical Yield | 60-80% | 70-90% |
| Stereoselectivity | Not applicable (symmetrical product) | Can produce a mixture of E/Z isomers and positional isomers |
| Reaction Temperature | Reflux (typically in THF) | 25-80°C[1] |
| Reaction Time | 12-24 hours | 1-4 hours |
| Advantages | Direct C=C bond formation, good for symmetrical alkenes | Milder conditions, simpler workup |
| Disadvantages | Requires inert atmosphere, sensitive reagents, potentially pyrophoric byproducts | Potential for rearrangements, formation of multiple products |
Experimental Protocols
Route 1: McMurry Reaction of 3-Pentanone
The McMurry reaction provides a direct method for the synthesis of alkenes from two ketone or aldehyde molecules via reductive coupling using a low-valent titanium reagent.[2][3] For the synthesis of the symmetrical alkene this compound, the homocoupling of 3-pentanone is an effective approach.
Reaction Scheme:
Experimental Protocol:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an argon inlet, add zinc-copper couple (4.0 eq). The flask is flushed with argon, and anhydrous tetrahydrofuran (B95107) (THF) is added. The suspension is cooled to 0°C, and titanium tetrachloride (TiCl4, 2.0 eq) is added dropwise via syringe. The mixture is then heated to reflux for 2 hours, during which the color of the suspension should turn from yellow to black, indicating the formation of the active low-valent titanium species.[2][4]
-
Reductive Coupling: A solution of 3-pentanone (1.0 eq) in anhydrous THF is added dropwise to the refluxing suspension of the low-valent titanium reagent. The reaction mixture is maintained at reflux for 18-24 hours.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and quenched by the slow addition of 10% aqueous K2CO3 solution. The mixture is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with diethyl ether. The combined organic phases are washed with brine, dried over anhydrous MgSO4, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield pure this compound.
Route 2: Dehydration of 3,4-diethylhexan-3-ol
This two-step route first involves the synthesis of the tertiary alcohol, 3,4-diethylhexan-3-ol, via a Grignard reaction, followed by its acid-catalyzed dehydration to the target alkene.
Step 1: Synthesis of 3,4-diethylhexan-3-ol via Grignard Reaction
The reaction of an ester, such as ethyl propionate (B1217596), with two equivalents of an ethyl Grignard reagent is a standard method for the preparation of tertiary alcohols where two of the alkyl groups are identical.
Reaction Scheme:
Experimental Protocol:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, magnesium turnings (2.2 eq) are placed. A solution of bromoethane (B45996) (2.2 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, the remaining bromoethane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
Grignard Addition: The Grignard reagent solution is cooled to 0°C. A solution of ethyl propionate (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Work-up and Isolation: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure to yield crude 3,4-diethylhexan-3-ol.
Step 2: Acid-Catalyzed Dehydration of 3,4-diethylhexan-3-ol
The dehydration of tertiary alcohols proceeds readily under mild acidic conditions via an E1 mechanism.[1][5]
Reaction Scheme:
Experimental Protocol:
-
Dehydration: The crude 3,4-diethylhexan-3-ol is placed in a round-bottom flask. A catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric(V) acid, is added.[6][7] The mixture is gently heated to 50-60°C. The reaction progress can be monitored by TLC or GC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and diluted with water. The organic layer is separated, washed with a saturated sodium bicarbonate solution to neutralize the acid, and then with brine. The organic layer is dried over anhydrous MgSO4, and the solvent is removed.
-
Purification: The crude product, which may contain isomeric alkenes, is purified by fractional distillation to isolate this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting a synthetic route and the reaction pathways for the two described methods.
Caption: Workflow for selecting a synthetic route to this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. orgosolver.com [orgosolver.com]
Relative thermodynamic stability of cis and trans-3,4-dimethyl-2-hexene
A comparative guide for researchers on the relative thermodynamic stability of cis- and trans-3,4-dimethyl-2-hexene, grounded in structural chemistry principles and analogous experimental data.
The fundamental principle governing the stability of geometric isomers is steric hindrance. In cis isomers, bulky substituent groups on the double-bonded carbons are positioned on the same side of the double bond, leading to repulsive interactions between their electron clouds. This steric strain increases the molecule's overall potential energy, rendering it less stable. Conversely, trans isomers situate these groups on opposite sides, minimizing steric clash and resulting in a more stable, lower-energy conformation.[1]
In the case of 3,4-dimethyl-2-hexene (B101118), the cis isomer experiences significant steric hindrance between the methyl group on carbon-3 and the ethyl group on carbon-4. The trans configuration alleviates this strain by positioning these groups away from each other, leading to greater thermodynamic stability.[1]
Predicted Thermodynamic Data
The relative stability of alkene isomers is experimentally quantified by comparing their heats of hydrogenation (ΔH°hydrog) or heats of combustion (ΔH°comb). A more stable alkene will release less energy upon hydrogenation or combustion. Based on data from analogous compounds, such as the approximately 4 kJ/mol difference in stability between cis- and trans-2-butene, a predicted energy difference for the 3,4-dimethyl-2-hexene isomers can be estimated.[1][2] Due to the increased steric bulk of the substituents in 3,4-dimethyl-2-hexene compared to 2-butene, the energy difference between its cis and trans isomers is expected to be in the range of 4-8 kJ/mol.[1]
| Isomer | Predicted Relative Stability | Predicted ΔH°hydrog | Predicted ΔH°comb |
| trans-3,4-dimethyl-2-hexene | More Stable | Less Exothermic | Less Exothermic |
| cis-3,4-dimethyl-2-hexene | Less Stable | More Exothermic | More Exothermic |
Note: The values for ΔH°hydrog and ΔH°comb are qualitative predictions. The isomer with the lower potential energy (more stable) will have a less negative (less exothermic) heat of hydrogenation and heat of combustion.
Experimental Protocols
While specific experimental data for 3,4-dimethyl-2-hexene is not available, the following are detailed, generalized methodologies for determining the thermodynamic stability of alkene isomers.
Heat of Hydrogenation via Calorimetry
This experiment measures the heat released when an alkene is hydrogenated to its corresponding alkane.
Objective: To measure and compare the heat of hydrogenation of cis- and trans-3,4-dimethyl-2-hexene.
Materials:
-
cis-3,4-dimethyl-2-hexene
-
trans-3,4-dimethyl-2-hexene
-
Hydrogen gas (H₂)
-
Hydrogenation catalyst (e.g., Platinum on carbon, Pd/C)
-
Solvent (e.g., ethanol (B145695) or acetic acid)
-
Reaction calorimeter
-
Temperature probe
-
Stirring mechanism
Procedure:
-
A known mass of the alkene isomer is dissolved in a suitable solvent and placed in the reaction calorimeter.
-
A catalytic amount of the hydrogenation catalyst is added to the solution.
-
The system is allowed to reach thermal equilibrium, and the initial temperature (Tinitial) is recorded.
-
Hydrogen gas is introduced into the reaction vessel, and the mixture is stirred vigorously to ensure proper mixing.
-
The hydrogenation reaction is exothermic, leading to an increase in the temperature of the solution. The final temperature (Tfinal) is recorded once the reaction is complete and the temperature has stabilized.
-
The heat released by the reaction (q) is calculated using the formula: q = (Ccalorimeter + Csolution) * ΔT, where Ccalorimeter is the heat capacity of the calorimeter, Csolution is the heat capacity of the solution, and ΔT is the change in temperature (Tfinal - Tinitial).
-
The molar enthalpy of hydrogenation (ΔH°hydrog) is then calculated by dividing the heat released by the number of moles of the alkene used. The sign is negative as the reaction is exothermic.[1]
-
The procedure is repeated for the other isomer. The isomer with the less negative heat of hydrogenation is the more stable one.[1][3]
Heat of Combustion via Bomb Calorimetry
This method determines the heat released during the complete combustion of a compound.
Objective: To measure and compare the heat of combustion of cis- and trans-3,4-dimethyl-2-hexene.
Materials:
-
cis-3,4-dimethyl-2-hexene
-
trans-3,4-dimethyl-2-hexene
-
Oxygen gas (O₂)
-
Bomb calorimeter
-
Ignition source
Procedure:
-
A precisely weighed sample of the alkene isomer is placed in a sample holder inside a high-pressure vessel known as a "bomb."
-
The bomb is filled with pure oxygen under high pressure.
-
The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically. The combustion of the alkene releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
The heat of combustion is calculated based on the temperature change and the known heat capacity of the calorimeter system.
-
The procedure is repeated for the other isomer. The isomer with the less exothermic (less negative) heat of combustion is the more stable one.
Logical Relationship of Stability
The following diagram illustrates the energy relationship between the cis and trans isomers of 3,4-dimethyl-2-hexene and their common hydrogenation product, 3,4-dimethylhexane.
Caption: Energy diagram showing the relative potential energies of cis- and trans-3,4-dimethyl-2-hexene.
References
A Comparative Guide to the Spectroscopic Differences Between 3,4-Diethyl-3-hexene and Its Constitutional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic characteristics of 3,4-diethyl-3-hexene and a selection of its constitutional isomers. By presenting key experimental data and detailed methodologies, this document aims to serve as a valuable resource for the identification and differentiation of these related chemical structures.
Constitutional isomers, sharing the same molecular formula but differing in atomic connectivity, often exhibit unique physical and chemical properties. These differences are clearly reflected in their spectroscopic signatures. Here, we compare this compound (C₁₀H₂₀), a tetrasubstituted alkene, with three of its constitutional isomers: 1-decene (B1663960) (a terminal alkene), trans-5-decene (B166815) (a disubstituted internal alkene), and cyclodecane (B1584694) (a cycloalkane). Understanding these spectroscopic distinctions is crucial for unambiguous molecular characterization in research and development.
Logical Relationship of Isomers
The following diagram illustrates the relationship between the selected C₁₀H₂₀ isomers. All share the same molecular formula but possess distinct structural arrangements, leading to different spectroscopic properties.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected isomers.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Indicated |
| This compound | ~2970-2850 (strong)~1670 (weak/absent) | C-H (sp³)C=C (tetrasubstituted, weak or absent due to symmetry) |
| 1-Decene | ~3080 (medium)~2960-2850 (strong)~1640 (medium)~990 & ~910 (strong) | =C-H (sp²)C-H (sp³)C=C (monosubstituted)=C-H out-of-plane bends |
| trans-5-Decene | ~3020 (medium)~2960-2850 (strong)~1665 (weak)~965 (strong) | =C-H (sp²)C-H (sp³)C=C (disubstituted)=C-H out-of-plane bend (trans) |
| Cyclodecane | ~2940-2850 (strong) | C-H (sp³) |
Table 2: ¹H NMR Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~1.0 | Triplet | -CH₃ |
| ~2.0 | Quartet | -CH₂- | |
| 1-Decene | ~5.8 | Multiplet | -CH= |
| ~5.0 | Multiplet | =CH₂ | |
| ~2.0 | Quartet | Allylic -CH₂- | |
| ~1.3 | Multiplet | -(CH₂)₆- | |
| ~0.9 | Triplet | -CH₃ | |
| trans-5-Decene | ~5.4 | Multiplet | -CH=CH- |
| ~2.0 | Multiplet | Allylic -CH₂- | |
| ~1.3 | Multiplet | -(CH₂)₃- | |
| ~0.9 | Triplet | -CH₃ | |
| Cyclodecane | ~1.5 | Singlet (broad) | -CH₂- |
Table 3: ¹³C NMR Spectroscopy Data
| Compound | Key Chemical Shifts (δ, ppm) | Carbon Type |
| This compound | ~135 | C=C (quaternary) |
| ~25 | -CH₂- | |
| ~14 | -CH₃ | |
| 1-Decene | ~139 | -CH= |
| ~114 | =CH₂ | |
| ~34, 32, 29, 23 | -CH₂- | |
| ~14 | -CH₃ | |
| trans-5-Decene | ~130 | -CH= |
| ~33, 32, 23 | -CH₂- | |
| ~14 | -CH₃ | |
| Cyclodecane | ~25 | -CH₂- |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Pattern |
| This compound | 140 | Allylic cleavage fragments are prominent. |
| 1-Decene | 140 | Series of fragments separated by 14 amu (-CH₂-). |
| trans-5-Decene | 140 | Allylic cleavage is a dominant fragmentation pathway. |
| Cyclodecane | 140 | Complex pattern due to multiple ring-opening possibilities. |
Experimental Protocols
The data presented above are typically acquired using standard spectroscopic techniques. Detailed methodologies for these experiments are provided below.
General Experimental Workflow
The following diagram outlines the general workflow for the spectroscopic analysis of a chemical compound.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Data Acquisition: The sample is placed in the spectrometer's sample holder. A background spectrum of the clean plates is recorded first. The sample spectrum is then recorded over a range of 4000 to 400 cm⁻¹. The background is automatically subtracted from the sample spectrum.
-
Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed for characteristic absorption bands corresponding to specific functional groups (e.g., C=C, C-H sp², C-H sp³).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 300 MHz or higher field Nuclear Magnetic Resonance spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). The solution is then transferred to an NMR tube.
-
Data Acquisition:
-
¹H NMR: The sample is placed in the NMR probe, and the magnetic field is shimmed for homogeneity. A standard one-pulse experiment is run. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
¹³C NMR: A proton-decoupled experiment is performed to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Analysis: The spectra are analyzed for chemical shifts (δ), integration (for ¹H), and multiplicity (splitting patterns for ¹H) to elucidate the structure.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: The sample is diluted in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from impurities. The separated compound then enters the mass spectrometer's ion source (typically using Electron Ionization, EI, at 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.
-
Analysis: The resulting mass spectrum (relative abundance vs. m/z) is analyzed to identify the molecular ion peak (M⁺) and characteristic fragment ions. This fragmentation pattern provides structural clues.
The Challenge of Polymerizing Sterically Hindered Monomers: A Comparative Analysis of 3,4-Diethyl-3-hexene
The polymerization of 3,4-diethyl-3-hexene, a tetra-substituted olefin, presents significant challenges primarily due to substantial steric hindrance around the carbon-carbon double bond. Direct experimental data on the homopolymerization of this monomer is scarce in scientific literature, reflecting the difficulty in achieving high molecular weight polymers. This guide provides a comparative analysis of the anticipated performance of this compound against common, less sterically hindered monomers such as ethylene (B1197577), propylene (B89431), and 1-hexene (B165129). The comparison is based on fundamental principles of polymerization and supported by experimental data for these widely used monomers.
The reactivity of an olefin in polymerization is highly dependent on the substituents attached to the double-bonded carbons. Bulky substituents, as in the case of this compound, create a crowded environment that impedes the approach of the monomer to the active site of a catalyst, be it a Ziegler-Natta, metallocene, or other type of catalyst. This steric hindrance drastically reduces the rate of polymerization and often leads to the formation of only low molecular weight oligomers, if any reaction occurs at all.
In contrast, monomers with less steric hindrance, such as ethylene (no substituents), propylene (one methyl group), and 1-hexene (a linear butyl group), are readily polymerized to high molecular weight polymers with a variety of catalyst systems. These polymers form the basis of a vast range of commercial plastics.
Performance Comparison of Olefin Monomers in Polymerization
To illustrate the impact of monomer structure on polymerization performance and resulting polymer properties, the following table summarizes typical data for the polymerization of ethylene, propylene, and 1-hexene. It is anticipated that the polymerization of this compound would yield significantly lower molecular weights and catalyst activities under similar conditions.
| Monomer | Catalyst System | Catalyst Activity (kg polymer / (mol catalyst·h)) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Polymer Properties |
| Ethylene | Ziegler-Natta (TiCl₄/MgCl₂/AlEt₃) | > 10,000 | > 100,000 | 4 - 8 | High-density polyethylene (B3416737) (HDPE) is a semi-crystalline thermoplastic with high strength and stiffness.[1][2] |
| Propylene | Ziegler-Natta (TiCl₄/MgCl₂/Donor/AlEt₃) | > 5,000 | > 150,000 | 3 - 6 | Isotactic polypropylene (B1209903) is a semi-crystalline thermoplastic with good rigidity, heat resistance, and chemical resistance. |
| 1-Hexene | Metallocene (e.g., Et[Ind]₂ZrCl₂/MAO) | 500 - 5,000 | 1,000 - 100,000+ | 1.8 - 2.5 | Poly(1-hexene) is typically an amorphous or low-crystallinity material, often with a branched structure, leading to elastomeric or oily consistencies.[3][4] |
| This compound (Expected) | Any | Very Low / Negligible | Very Low (Oligomers) | N/A | Expected to be an oily liquid if any product is formed. |
Experimental Protocols
A representative experimental protocol for the polymerization of a less hindered α-olefin, 1-hexene, is provided below. Attempting to apply a similar protocol to this compound would likely result in little to no polymer formation.
Representative Ziegler-Natta Polymerization of 1-Hexene
Objective: To synthesize poly(1-hexene) using a supported Ziegler-Natta catalyst.
Materials:
-
Catalyst: TiCl₄ supported on MgCl₂
-
Co-catalyst: Triethylaluminum (TEAl)
-
Monomer: 1-Hexene, purified and dried
-
Solvent: Anhydrous hexane (B92381)
-
Quenching Agent: Acidified methanol (B129727) (5% HCl in methanol)
-
Atmosphere: Inert (Nitrogen or Argon)
Procedure:
-
A suitable glass reactor is thoroughly dried and purged with an inert gas.
-
Anhydrous hexane is introduced into the reactor, followed by the desired amount of 1-hexene monomer.
-
The co-catalyst (TEAl) solution is added to the reactor and the mixture is stirred.
-
The Ziegler-Natta catalyst suspension is then injected into the reactor to initiate polymerization.
-
The polymerization is allowed to proceed at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 2 hours) with continuous stirring.
-
The reaction is terminated by the addition of acidified methanol.
-
The resulting polymer is precipitated, filtered, washed with methanol, and dried under vacuum to a constant weight.[5]
Characterization: The molecular weight (Mn) and polydispersity index (PDI) of the obtained poly(1-hexene) can be determined using Gel Permeation Chromatography (GPC). The microstructure and tacticity can be analyzed by ¹³C NMR spectroscopy.
Visualizing Steric Hindrance and Polymerization Mechanisms
The following diagrams, generated using the DOT language, illustrate the structural differences between 1-hexene and this compound and a simplified workflow for Ziegler-Natta polymerization.
Caption: Steric hindrance comparison between 1-hexene and this compound.
Caption: Simplified workflow of Ziegler-Natta polymerization.
For this compound, the "Olefin Monomer Coordination" and subsequent "Monomer Insertion" steps in the Ziegler-Natta workflow are severely impeded by the four ethyl groups surrounding the double bond. This steric barrier is the primary reason for its poor polymerizability.
References
A Comparative Guide to the Structural Validation of 3,4-diethyl-3-hexene and its Isomers
In the synthesis of complex organic molecules, particularly within drug development and materials science, the unambiguous structural confirmation of the final product is paramount. Highly substituted alkenes, such as the tetrasubstituted 3,4-diethyl-3-hexene, present a unique analytical challenge due to their specific structural features. This guide provides a comparative analysis of the experimental data used to validate the structure of this compound against a common structural isomer, 3,4-diethyl-1-hexene, which could potentially be formed through alternative reaction pathways.
Synthesis of Target and Alternative Products
The synthesis of an alkene can yield various isomers depending on the chosen methodology. Here, we compare a classic reaction for symmetrical tetrasubstituted alkenes with a versatile method that produces a terminal alkene.
Synthesis Method Comparison
| Feature | Method 1: this compound (Target) | Method 2: 3,4-diethyl-1-hexene (Alternative) |
| Reaction Name | McMurry Coupling | Wittig Reaction |
| Precursor(s) | 3-Pentanone (B124093) | 3-Ethyl-2-pentanone and Methyltriphenylphosphonium bromide |
| Key Reagents | TiCl₄, Zn(Cu) couple | Strong base (e.g., n-BuLi), THF |
| General Yield | Good for symmetrical alkenes | Generally good to excellent |
| Key Outcome | Reductive coupling of two ketone molecules to form a symmetrical alkene.[1][2] | Conversion of a ketone to a terminal alkene.[3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of the target compounds.
Protocol 1: Synthesis of this compound via McMurry Coupling
-
Preparation of Low-Valent Titanium Reagent: An oven-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer is charged with zinc-copper couple under an argon atmosphere. Dry tetrahydrofuran (B95107) (THF) is added, and the suspension is cooled to 0°C. Titanium tetrachloride (TiCl₄) is added dropwise, and the mixture is stirred while warming to room temperature, then refluxed for 2 hours to generate the active low-valent titanium species.
-
Coupling Reaction: A solution of 3-pentanone in dry THF is added to the refluxing titanium slurry. The reaction mixture is refluxed for an additional 8-12 hours.
-
Workup and Purification: After cooling, the reaction is quenched by the slow addition of aqueous K₂CO₃. The mixture is filtered through celite, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.
Protocol 2: Synthesis of 3,4-diethyl-1-hexene via Wittig Reaction
-
Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in dry THF in an oven-dried, argon-flushed flask. The suspension is cooled to 0°C, and n-butyllithium (n-BuLi) is added dropwise, resulting in the formation of the characteristic orange-red phosphorane ylide.
-
Wittig Reaction: The ylide solution is stirred at 0°C for 30 minutes. A solution of 3-ethyl-2-pentanone in dry THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with pentane. The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting mixture, containing the product and triphenylphosphine (B44618) oxide, is purified by column chromatography.
Protocol 3: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): Samples of the purified products are dissolved in deuterated chloroform (B151607) (CDCl₃). ¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.
-
Infrared (IR) Spectroscopy: A drop of the neat liquid sample is placed on the crystal of an ATR-FTIR spectrometer, and the spectrum is recorded from 4000 to 600 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Diluted samples in hexane (B92381) are injected into a GC-MS system equipped with a non-polar capillary column and an electron ionization (EI) source. The mass spectrum is recorded over a mass range of m/z 40-200.
Comparative Data Analysis
The structural differentiation between this compound and 3,4-diethyl-1-hexene is definitively achieved by comparing their spectroscopic data. Both molecules have a molecular formula of C₁₀H₂₀ and a molecular weight of 140.27 g/mol .[6]
Table 1: Comparative Spectroscopic Data
| Technique | Feature | This compound (Predicted & Typical Data) | 3,4-diethyl-1-hexene (Predicted & Typical Data) | Structural Implication |
| ¹H NMR | Vinylic Protons (δ 4.5-6.0 ppm) | Absent | Present (~4.8-5.8 ppm, 3H) | The presence of protons on the double bond is a clear marker for the 1-hexene (B165129) isomer. |
| Aliphatic Protons (δ 0.8-2.2 ppm) | ~2.0 ppm (q, 8H), ~1.0 ppm (t, 12H) | ~0.8-2.1 ppm (m, 17H) | Complex aliphatic region for the less symmetrical 1-hexene isomer. | |
| ¹³C NMR | sp² Carbons (δ 110-150 ppm) | 1 signal (~135 ppm) | 2 signals (~112 ppm, ~145 ppm) | Symmetry of the tetrasubstituted alkene results in fewer signals. |
| IR Spec. | =C-H Stretch (~3020-3100 cm⁻¹) | Absent | Present (~3080 cm⁻¹) | The lack of a vinylic C-H bond is a key indicator for a tetrasubstituted alkene.[7] |
| C=C Stretch (~1640-1680 cm⁻¹) | Weak or absent (~1670 cm⁻¹) | Medium intensity (~1640 cm⁻¹) | The C=C stretch in symmetrical tetrasubstituted alkenes is often weak due to the lack of a dipole moment change.[7] | |
| =C-H Bend (~700-1000 cm⁻¹) | Absent | Present (strong bands ~910, 990 cm⁻¹) | Strong out-of-plane bending vibrations are characteristic of monosubstituted alkenes.[8][9] | |
| Mass Spec. | Molecular Ion (M⁺) | m/z 140 | m/z 140 | Confirms molecular weight for both isomers. |
| Key Fragments | m/z 111 ([M-29]⁺, loss of C₂H₅) | m/z 97 ([M-43]⁺, loss of C₃H₇) | Fragmentation patterns differ based on the stability of the carbocation intermediates formed upon ionization. |
Visualized Workflows and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logic of structural determination.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Video: Alkenes via Reductive Coupling of Aldehydes or Ketones: McMurry Reaction [jove.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C10H20 | CID 136668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. IR spectrum: Alkenes [quimicaorganica.org]
Safety Operating Guide
Navigating the Disposal of 3,4-Diethyl-3-hexene: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 3,4-Diethyl-3-hexene with care in a well-ventilated area, preferably within a fume hood.[1] Appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn to prevent skin and eye contact.[1] All sources of ignition, such as sparks or open flames, must be eliminated from the vicinity due to the flammable nature of the compound.[2]
Waste Classification and Segregation
Proper segregation of chemical waste is a foundational principle of laboratory safety. This compound is a non-halogenated organic compound. It should be collected in a designated waste container for non-halogenated organic solvents.[3][4] It is critical to avoid mixing it with halogenated waste to prevent potentially violent reactions and to ensure proper disposal pathways.[5]
Table 1: Key Hazards and Disposal Considerations for Non-Halogenated Alkene Waste
| Hazard Classification | Disposal Considerations |
| Flammable Liquid | Store in a cool, well-ventilated area away from ignition sources. Use explosion-proof equipment.[1][2] |
| Aspiration Hazard | May be fatal if swallowed and enters airways. Do not induce vomiting.[2] |
| Aquatic Toxicity | Toxic to aquatic life.[2] Avoid release to the environment.[2] |
| Reactivity | Vapors may form explosive mixtures with air.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all local, regional, national, and international regulations.[2] The following is a general procedure for its disposal:
-
Waste Collection: Carefully transfer the this compound waste into a designated, properly labeled, and compatible container for non-halogenated organic waste.[4][5][6] The container should be kept tightly closed except when adding waste.[1][5][7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's hazardous waste management program.[6][7]
-
Storage: Store the waste container in a designated satellite accumulation area that is a cool, dry, and well-ventilated location, away from incompatible materials.[1][2]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6] Do not dispose of this chemical down the drain or in regular trash.[5]
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle of handling hazardous waste involves its collection and subsequent disposal by a certified entity. In some specific cases, for very small quantities, evaporation in a fume hood may be a permissible practice, but this should be verified with your institution's safety protocols.[4] For larger quantities, disposal through a licensed waste carrier is mandatory.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for detailed guidance.
References
- 1. fishersci.com [fishersci.com]
- 2. airgas.com [airgas.com]
- 3. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 4. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
- 5. ethz.ch [ethz.ch]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. mtu.edu [mtu.edu]
Personal protective equipment for handling 3,4-Diethyl-3-hexene
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 3,4-Diethyl-3-hexene (CAS No. 868-46-2), a flammable liquid hydrocarbon.[1][2] Adherence to these procedures is essential to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must be equipped with appropriate PPE to prevent exposure to the chemical and its vapors.[3] The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield.[4][5][6] | Protects against accidental splashes and irritating vapors.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness for incidental contact). For prolonged contact, heavier-duty gloves are recommended.[3][6] | Prevents skin contact and absorption. Always check manufacturer's guidelines for chemical resistance.[3] |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron worn over full-length clothing.[5][6] | Protects skin from splashes and provides a barrier in case of fire. |
| Footwear | Closed-toe shoes, preferably safety boots with reinforced soles.[5] | Protects feet from spills and potential impact. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[4][6] If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary.[4] | Minimizes inhalation of harmful vapors. |
Operational Plan: Safe Handling Protocol
Follow these step-by-step procedures to ensure the safe handling of this compound:
-
Preparation and Area Setup :
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]
-
Ensure an eyewash station and safety shower are readily accessible.[7]
-
Remove all potential ignition sources, including open flames, hot surfaces, sparks, and static discharge risks.[8][9] Use only non-sparking tools.[7][9]
-
Ground and bond containers when transferring the liquid to prevent static electricity buildup.[7]
-
Have a spill kit readily available.[8]
-
-
Handling and Use :
-
Dispense only the amount of chemical needed for the immediate task.[4]
-
Avoid direct contact with the liquid and inhalation of vapors.[9]
-
If the chemical comes into contact with skin, immediately wash the affected area with soap and water. If it enters the eyes, rinse cautiously with water for several minutes.[7]
-
-
Storage :
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
Container Management :
-
Keep the waste container closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area, away from ignition sources.
-
-
Disposal Procedure :
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Do not dispose of this compound down the drain or in regular trash.[12]
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., hexane (B92381) or toluene), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[11]
-
Safe Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound [chemicalbook.com]
- 2. This compound | C10H20 | CID 136668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. qa1.safeatworkca.com [qa1.safeatworkca.com]
- 5. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. airgas.com [airgas.com]
- 10. uwlax.edu [uwlax.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
